2-Hydroxypropyl methacrylate
Description
Crystals or white crystalline solid. (NTP, 1992)
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)7(9)10-4-6(3)8/h6,8H,1,4H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSHLMUCYSAUQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(=O)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25703-79-1 | |
| Record name | Poly(2-hydroxypropyl methacrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25703-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1029629 | |
| Record name | 2-Hydroxypropyl 2-methylacrylate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals or white crystalline solid. (NTP, 1992), Liquid | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20938 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992) | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
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CAS No. |
25703-79-1, 923-26-2 | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Hydroxypropyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Hydroxypropyl methacrylate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000923262 | |
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| Record name | Poly(2-hydroxypropyl methacrylate) | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025703791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxypropyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypropyl 2-methylacrylate | |
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| Record name | 2-hydroxypropyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HYDROXYPROPYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B8S034AW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
430 to 433 °F (NTP, 1992) | |
| Record name | POLY(2-HYDROXYPROPYL METHACRYLATE) | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20938 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Foundational & Exploratory
Technical Deep Dive: 2-Hydroxypropyl Methacrylate (HPMA) Properties & Synthesis
Executive Summary: The Hydrophilic Workhorse
2-Hydroxypropyl methacrylate (HPMA) is a methacrylic monomer distinguished by its secondary hydroxyl group and lipophilic propyl spacer.[1] Unlike its structural cousin 2-Hydroxyethyl methacrylate (HEMA), HPMA exhibits a unique balance of hydrophilicity and steric bulk, resulting in polymers (pHPMA) that are water-soluble yet resistant to hydrolytic degradation in physiological fluids.[1]
For researchers in drug delivery, HPMA is the "gold standard" for non-immunogenic polymer-drug conjugates.[1] Its defining characteristic is biocompatibility : pHPMA does not interact significantly with plasma proteins (opsonization), allowing for prolonged circulation times essential for the Enhanced Permeability and Retention (EPR) effect in oncology.[1]
Physicochemical Profile
Monomer Identity & Isomerism
Commercial HPMA is rarely a pure single isomer.[1] It is typically a mixture of two constitutional isomers due to the ring-opening mechanism of propylene oxide during synthesis.[1]
-
Major Isomer (~75-80%): this compound (secondary alcohol).[1]
-
Minor Isomer (~20-25%): 1-methyl-2-hydroxyethyl methacrylate (primary alcohol).[1]
Researchers must account for this isomerism as the primary alcohol (minor isomer) is more reactive in post-polymerization functionalization steps.[1]
Table 1: Fundamental Properties of HPMA Monomer
| Property | Value / Description | Relevance to Research |
| CAS Number | 27813-02-1 (Mixture); 923-26-2 (Pure) | Use mixture CAS for bulk ordering; Pure for kinetic studies.[1] |
| Molecular Weight | 144.17 g/mol | Essential for stoichiometric calculations in RAFT/ATRP.[1] |
| Density | 1.03 g/cm³ (at 25°C) | Volumetric dosing in synthesis.[1] |
| Boiling Point | 209°C (at 760 mmHg) | High BP requires vacuum distillation for purification.[1] |
| Solubility | Water, Methanol, DMF, DMSO | Versatile solvent compatibility for solution polymerization. |
| pHPMA Tg | ~76°C | Glass transition is higher than pHEMA, yielding stiffer dry networks. |
Critical Impurities
Commercial grades (e.g., 97%) contain stabilizers and byproducts that must be removed for precision nanomedicine synthesis:
-
Inhibitors: MEHQ (Monomethyl ether hydroquinone) prevents premature polymerization.[1]
-
Crosslinkers: Ethylene glycol dimethacrylate (EGDMA).[1] Even trace amounts (<0.5%) can cause micro-gelation, rendering the polymer insoluble and useless for intravenous administration.[1]
-
Methacrylic Acid: Increases pH sensitivity and potential immunogenicity.[1]
Polymerization Architectures & Mechanisms
For drug delivery, "living" or Controlled Radical Polymerization (CRP) is mandatory to achieve low polydispersity (Đ < 1.2).[1] Broad molecular weight distributions lead to undefined pharmacokinetics.[1]
RAFT Polymerization (Recommended)
Reversible Addition-Fragmentation chain Transfer (RAFT) is preferred over ATRP for HPMA because it avoids transition metal catalysts (e.g., Copper) that are toxic and difficult to remove from the final biomaterial.[1]
Mechanism Visualization: The following diagram illustrates the RAFT equilibrium, crucial for maintaining living characteristics.
Caption: Simplified RAFT equilibrium showing the reversible capping of propagating radicals by the Chain Transfer Agent (CTA), minimizing termination events.
The "Kopeček" Linker System
The seminal work by Jindřich Kopeček established the GFLG (Gly-Phe-Leu-Gly) linker.[1] This tetrapeptide spacer is stable in the blood (pH 7.[1]4) but is cleaved specifically by lysosomal enzymes (Cathepsin B) inside tumor cells, releasing the drug payload.[1]
Caption: Architecture of a classic pHPMA-GFLG-Doxorubicin conjugate showing the enzymatic cleavage site.
Experimental Protocols (Self-Validating)
Protocol: High-Purity Monomer Isolation
Objective: Remove MEHQ inhibitor and EGDMA crosslinker.[1]
-
Inhibitor Removal:
-
Vacuum Distillation (Crucial Step):
-
Set up a short-path distillation apparatus.
-
Add CuCl (copper(I) chloride) to the pot to prevent thermal polymerization during heating.[1]
-
Distill under high vacuum (< 1 mmHg).
-
Collect the fraction at ~100-110°C (temperature depends on vacuum strength).
-
Validation: Analyze via GC-MS.[1] Purity should be >99.5% with EGDMA undetectable.[1] Store at -20°C.
-
Protocol: RAFT Synthesis of pHPMA Homopolymer
Objective: Synthesis of pHPMA with Mn ~ 20kDa and PDI < 1.1.
Reagents:
-
Monomer: Purified HPMA (1.0 g, 6.9 mmol).[1]
-
CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).[1]
-
Initiator: AIBN (Recrystallized).[1]
-
Solvent: Anhydrous Methanol or Dioxane.[1]
Stoichiometry: Target Degree of Polymerization (DP) = [M]₀ / [CTA]₀.[1] For DP = 140 (approx 20kDa):
-
Ratio: [HPMA]:[CTA]:[AIBN] = 140 : 1 : 0.2[1]
Steps:
-
Dissolution: Dissolve HPMA, CTA, and AIBN in methanol (20 wt% monomer concentration) in a Schlenk tube.
-
Degassing: Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen terminates radicals).
-
Polymerization: Immerse sealed tube in an oil bath at 70°C .
-
Kinetics: Reaction time is typically 12-24 hours.[1] Stop at ~80% conversion to maintain low PDI.
-
Termination: Quench by cooling in liquid nitrogen and exposing to air.
-
Purification: Precipitate dropwise into cold diethyl ether (10x volume). Centrifuge and dry under vacuum.
-
Characterization (Validation):
-
1H NMR (DMSO-d6): Confirm disappearance of vinyl protons (5.6 & 6.0 ppm).
-
GPC (DMF eluent): Verify Mn matches theoretical prediction and PDI < 1.2.
-
References
-
Ulbrich, K., & Šubr, V. (2010).[1] Structural and chemical aspects of HPMA copolymers as drug carriers. Advanced Drug Delivery Reviews, 62(2), 150-166.[1] Link[1]
-
Kopeček, J., & Kopečková, P. (2010).[1] HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122-149.[1] Link[1]
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process.[1] Australian Journal of Chemistry, 58(6), 379-410.[1] Link[1]
-
Barz, M., et al. (2011).[1] Poly(HPMA)-based therapeutics: The next generation.[1] Polymer Chemistry, 2, 1900-1918.[1] Link
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Link[1]
Sources
Technical Safety Guide: 2-Hydroxypropyl Methacrylate (HPMA) in Research & Development
Executive Summary & Chemical Identity
2-Hydroxypropyl methacrylate (HPMA) is a ubiquitous functional monomer in the synthesis of hydrogels, dental composites, and polymer therapeutics (e.g., HPMA copolymer-drug conjugates). While less volatile than its analog Methyl Methacrylate (MMA), HPMA possesses a "sticky" persistence and a high potential for Type IV skin sensitization.
This guide moves beyond standard Safety Data Sheet (SDS) recommendations to provide a mechanistic understanding of HPMA hazards, ensuring that researchers can design self-validating safety protocols.
Physicochemical Profile
| Property | Value | Implication for Safety |
| CAS Number | 27813-02-1 | Unique identifier for inventory tracking. |
| Physical State | Colorless liquid | Difficult to detect visually on surfaces. |
| Boiling Point | 209°C (408°F) | Low volatility reduces inhalation risk compared to MMA, but increases surface persistence. |
| Flash Point | 111°C (232°F) | Class IIIB Combustible Liquid. Low fire risk under normal ambient conditions. |
| Water Solubility | ~13% (w/w) | Miscible enough to penetrate sweat/skin moisture; difficult to wash off with water alone. |
GHS Hazard Classification (Consensus)
-
H317: May cause an allergic skin reaction (Skin Sensitization, Cat 1).[1][2][3]
-
H319: Causes serious eye irritation (Eye Irritation, Cat 2A).[2][4]
-
H315: Causes skin irritation (Skin Irritation, Cat 2).[2]
The Mechanism of Hazard: Why HPMA Sensitizes
To effectively protect against HPMA, one must understand the biological mechanism of sensitization. Unlike simple acid burns, methacrylate sensitization is an immunological response.
The Haptenization Pathway
HPMA is a pro-hapten . It is not immunogenic on its own but becomes so after binding to skin proteins.
-
Permeation: HPMA penetrates the stratum corneum.
-
Michael Addition: The electron-deficient double bond (methacrylate group) acts as an electrophile. It reacts with nucleophilic amino acid residues (cysteine, lysine, histidine) on skin proteins (e.g., keratin, albumin).
-
Adduct Formation: This covalent binding creates a "hapten-protein conjugate."
-
Immune Recognition: Dendritic cells (Langerhans cells) recognize this modified protein as "foreign," migrate to lymph nodes, and prime T-cells.
-
Elicitation: Subsequent exposure triggers an aggressive T-cell mediated inflammatory response (Allergic Contact Dermatitis).
Figure 1: The immunological pathway of HPMA sensitization. Note that the critical control point is preventing the initial protein binding (Michael Addition).
Engineering Controls & Personal Protective Equipment (PPE)
Standard laboratory PPE is often insufficient for methacrylates due to their ability to permeate rubber networks.
Glove Selection: The "Latex Fallacy"
Crucial Insight: Natural Rubber Latex provides zero protection against HPMA. The monomer permeates latex in < 2 minutes.
| Glove Material | Thickness | Breakthrough Time (approx.) | Recommendation |
| Latex | Any | < 2 mins | DO NOT USE |
| Thin Nitrile | 0.1 mm (4 mil) | 5–10 mins | Splash only. Change immediately upon contact. |
| Thick Nitrile | 0.4 mm (15 mil) | > 60 mins | Recommended for standard synthesis. |
| Laminate (Silver Shield) | Multi-layer | > 480 mins | Mandatory for spill cleanup or immersion. |
Protocol:
-
Double Gloving: Wear a standard 4-mil nitrile glove under a thicker chemically resistant glove. The inner glove acts as a final barrier and allows you to doff the outer glove safely without exposing skin.
-
Solvent Effect: If HPMA is dissolved in Acetone or Methanol, permeation rates increase drastically. Assume breakthrough times are halved.
Ventilation[5]
-
Fume Hood: All open handling must occur in a certified fume hood.
-
Aerosol Control: If sonicating or vortexing HPMA solutions, keep tubes sealed. HPMA aerosols are potent respiratory sensitizers.
Storage & Stability: The Oxygen Paradox
HPMA is supplied with an inhibitor, typically MEHQ (4-methoxyphenol) , to prevent spontaneous polymerization (which can be explosive).
The Critical Error: Researchers often store methacrylates under pure Nitrogen/Argon to "protect" them. This is dangerous.
The Mechanism of Inhibition
MEHQ is not an inhibitor in isolation; it is a chain terminator that requires oxygen to function.
-
Oxygen reacts with free radicals to form peroxy radicals.
-
MEHQ traps these peroxy radicals.
-
Without Oxygen: MEHQ cannot trap the initial carbon-centered radicals effectively, leading to "starved" polymerization.
Figure 2: The role of oxygen in MEHQ inhibition. Storing HPMA under pure nitrogen deactivates the safety mechanism.
Storage Protocol:
-
Headspace: Maintain a headspace of air (not inert gas) in the storage bottle.
-
Temperature: Store at 2–8°C. Check inhibitor levels annually if stored long-term.
-
Light: Amber bottles are mandatory to prevent UV-initiated radical formation.
Operational Protocols
A. Synthesis (Free Radical Polymerization)
When polymerizing HPMA (e.g., RAFT, ATRP, or standard free radical):
-
Inhibitor Removal: If removing MEHQ via a basic alumina column, the monomer becomes unstable immediately. Use within 1 hour.
-
Exotherm Control: The polymerization of methacrylates is exothermic (~50-60 kJ/mol).
-
Rule: Never polymerize neat (bulk) HPMA in volumes >100 mL without active cooling.
-
Self-Validation: Monitor internal temperature. If T rises >10°C above setpoint, quench immediately (ice bath + air sparge).
-
B. Waste Disposal[6]
-
Liquid Waste: Do not pour down the drain. HPMA polymerizes in pipes, causing blockages and environmental contamination.
-
Solid Waste: Polymerize waste HPMA intentionally (add initiator and heat in a safe, open vessel) before disposal as solid chemical waste, OR dispose of as hazardous liquid waste in "High BTU" streams.
-
Wipes: Kimwipes contaminated with HPMA are fire hazards (exothermic polymerization on high surface area). Wet them with water before tossing in the bin.
C. Emergency Response Workflow
In the event of a spill or exposure, immediate action is required to prevent sensitization.
Figure 3: Decision tree for HPMA emergency response. Note: Using alcohol on skin enhances penetration and must be avoided.
References
-
PubChem. (n.d.).[1] this compound (Compound Summary).[1] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: this compound.[1][5][6] Retrieved January 30, 2026, from [Link]
-
Methacrylate Producers Association. (2015). Safe Handling of Methacrylic Acid and Esters.[7] (Detailing MEHQ oxygen requirements). Retrieved from [Link]
-
Kimber, I., et al. (2011). Assessment of the skin sensitizing potency of the lower alkyl methacrylate esters. Regulatory Toxicology and Pharmacology. (Mechanism of haptenization).[8] Retrieved from [Link]
Sources
- 1. This compound | C7H12O3 | CID 13539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gjchemical.com [gjchemical.com]
- 3. redox.com [redox.com]
- 4. Mobile [my.chemius.net]
- 5. nbinno.com [nbinno.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Methacrylates and Skin Sensitization | Learn Safe Practices — Methacrylate Producers Association, Inc. [mpausa.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Monograph: Synthesis and Purification of 2-Hydroxypropyl Methacrylate (HPMA) Monomer
Executive Summary
This technical guide details the synthesis, purification, and characterization of 2-Hydroxypropyl methacrylate (HPMA). While commercially available, "technical grade" HPMA often contains high levels of dimethacrylate cross-linkers (0.5%–3.0%) and isomeric impurities that compromise sensitive biomedical applications, such as hydrogel fabrication and polymer-drug conjugates. This guide provides a validated protocol for synthesizing high-purity HPMA with controlled regioselectivity and removing critical impurities to achieve research-grade standards (>99.5% purity).
Reaction Engineering & Mechanism
The Chemistry of Ring Opening
The synthesis of HPMA involves the nucleophilic ring-opening of propylene oxide (PO) by methacrylic acid (MAA). This addition reaction is governed by the regioselectivity of the nucleophilic attack.
-
Major Isomer (Target): Attack at the less sterically hindered primary carbon of the epoxide ring yields the secondary alcohol: This compound .
-
Minor Isomer: Attack at the secondary carbon yields the primary alcohol: 1-hydroxyisopropyl methacrylate .
-
Critical Side Reaction: Transesterification or the reaction of MAA with trace glycols leads to Propylene Glycol Dimethacrylate (PGDMA) . Even trace amounts (<0.1%) of PGDMA can cause inadvertent cross-linking, rendering the monomer unsuitable for linear polymer synthesis.
Catalytic Strategy
To maximize the yield of the desired isomer and suppress side reactions, specific catalysts are employed.
-
Chromium(III) Catalysts (e.g., CrCl3, Cr-Salen): These are preferred for high regioselectivity. The trivalent metal coordinates with the epoxide oxygen, activating the ring while directing the nucleophile (methacrylate anion) to the least hindered carbon.
-
Iron(III) and Amines: Cheaper alternatives but often result in higher polydispersity of isomers and increased transesterification side products.
Reaction Pathway Diagram
Figure 1: Reaction pathway showing the regioselective ring-opening of propylene oxide by methacrylic acid and potential side products.
Experimental Protocol: Synthesis
Safety Warning: Propylene oxide is a volatile carcinogen. Methacrylic acid is corrosive. All steps must be performed in a fume hood. The reaction is exothermic; thermal runaway can lead to polymerization.
Materials
-
Methacrylic Acid (MAA): Freshly distilled to remove inhibitor.
-
Propylene Oxide (PO): Excess (1.1 molar equiv).
-
Catalyst: Chromium(III) chloride hexahydrate (0.5 mol%) or Iron(III) oxide.
-
Inhibitor: p-Methoxyphenol (MEHQ) (200 ppm relative to MAA).
-
Solvent: Toluene (optional, for heat dissipation) or bulk reaction.
Synthesis Workflow
-
Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser (cooled to -10°C), dropping funnel, and thermometer.
-
Charging: Add MAA, Catalyst, and MEHQ to the flask.
-
Heating: Heat the mixture to 80°C using an oil bath.
-
Addition: Add Propylene Oxide dropwise via the funnel.
-
Critical Control: The reaction is exothermic. Adjust the addition rate to maintain internal temperature between 85–95°C . Do not exceed 100°C to prevent thermal polymerization.
-
-
Digestion: After PO addition is complete, maintain temperature at 90°C for 2–3 hours.
-
Monitoring: Monitor acid number (titration with KOH) until MAA consumption >98%.
Purification Strategy (The "Research-Grade" Standard)
Commercial purification often relies solely on distillation, which may co-distill the dimethacrylate impurity. For biomedical applications, a chemical wash followed by fractional vacuum distillation is required.
Purification Workflow Diagram
Figure 2: Multi-stage purification workflow to isolate high-purity HPMA monomer.
Detailed Purification Protocol
| Step | Operation | Technical Rationale |
| 1. Alkaline Wash | Wash crude mixture with saturated NaHCO₃ (3x). | Neutralizes unreacted Methacrylic Acid (MAA) and removes water-soluble catalyst residues (Cr/Fe salts). |
| 2. Brine Wash | Wash organic layer with saturated NaCl solution. | Breaks emulsions and performs preliminary drying. |
| 3. Drying | Dry over anhydrous MgSO₄ for 4 hours; Filter. | Removes residual water which can cause hydrolysis during distillation or interfere with polymerization. |
| 4. Inhibition | Add fresh MEHQ (500 ppm) or CuCl to the distillation pot. | Critical: Distillation removes the inhibitor. Without adding fresh inhibitor to the pot, the monomer will polymerize in the flask. |
| 5. Distillation | Fractional Vacuum Distillation. | Separate monomer from high-boiling dimethacrylates. |
Distillation Parameters:
-
Pressure: < 5 mmHg (High vacuum is essential to keep temp low).
-
Boiling Point: Collect fraction at 73–79°C (at 4-6 mmHg).
-
Fore-run: Discard the first 10% (contains residual PO and water).
-
Residue: Do not distill to dryness; the pot residue contains the explosive peroxides and cross-linking dimethacrylates.
Quality Control & Characterization
To validate the synthesis, the following analytical thresholds must be met.
| Method | Target Parameter | Acceptance Criteria |
| HPLC | Purity (Area %) | > 99.5% |
| GC-MS | Dimethacrylate Content | < 0.05% (Critical for hydrogels) |
| Acid Titration | Methacrylic Acid Content | < 0.1% |
| 1H-NMR | Isomer Ratio | Confirm >95% 2-hydroxypropyl isomer |
1H-NMR Interpretation (CDCl3):
-
Methacrylate vinylic protons: Two singlets at δ 5.6 and 6.1 ppm.
-
Methyl group (methacrylate): Singlet at δ 1.9 ppm.
-
Methyl group (propyl chain): Doublet at δ 1.2 ppm (characteristic of the secondary alcohol product).
Storage and Stability
-
Inhibitor Requirement: HPMA is stabilized with MEHQ (Hydroquinone monomethyl ether). MEHQ requires dissolved oxygen to function.[1][2] Do not store under pure nitrogen. Store under air or an air/nitrogen mix.
-
Temperature: Store at 2–8°C.
-
Shelf Life: 6–12 months. Check for cloudiness (polymer formation) before use.
References
-
Synthesis and Characterization of HPMA Hydrogels. Journal of Applied Polymer Science. (2006). Describes the copolymerization parameters and the impact of impurities like EGDMA.
-
Preparation process of hydroxypropyl methacrylate. Google Patents CN103274941A. Details the catalytic route using Chromium/Iron salts and vacuum distillation parameters.
-
This compound Monomer Safety & Handling. Ataman Kimya Technical Data. Provides critical safety data, flash points, and storage requirements for preventing polymerization.
-
Synthesis and Structure of HPMA-Capped Prepolymers. National Institutes of Health (PMC). (2022). Discusses the use of HPMA in UV-cured networks and purification for removing trace impurities.
Sources
Thermal Properties of Poly(2-Hydroxypropyl methacrylate) (PHPMA): A Technical Guide
This guide details the thermal properties of Poly(2-hydroxypropyl methacrylate) (PHPMA) , specifically the methacrylate ester .
Critical Disambiguation: Ester vs. Amide
Before interpreting thermal data, it is vital to distinguish between two polymers often abbreviated as "PHPMA" in biomedical literature. This guide focuses on the Ester .
| Feature | Poly(this compound) (This Guide) | Poly(N-(2-hydroxypropyl)methacrylamide) |
| Abbreviation | PHPMA (or P(HPMA)) | pHPMA (or HPMA copolymer) |
| Class | Methacrylate Ester | Methacrylamide Amide |
| Solubility | Hydrophobic (Water-insoluble homopolymer) | Hydrophilic (Water-soluble) |
| Key Use | Core-forming block in self-assembling nanoparticles (PISA); Hydrogel comonomer. | Drug-polymer conjugates (e.g., Kopeček systems); "Stealth" polymers. |
Fundamental Thermal Transitions
PHPMA is an amorphous polymer.[1] Its thermal behavior is dominated by the Glass Transition Temperature (
1.1 Glass Transition Temperature (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
) [2]
The
-
Standard Value: 76°C (Homopolymer, atactic)
-
Range in Literature: 70°C – 90°C
-
Comparison: Lower than Poly(methyl methacrylate) (PMMA,
C) due to the larger, more flexible hydroxypropyl side group increasing free volume.
Experimental Insight:
When analyzing PHPMA via Differential Scanning Calorimetry (DSC), the
-
Protocol: Perform a "Heat-Cool-Heat" cycle. The first heating ramp removes thermal history and absorbed water; the second ramp provides the accurate
.
1.2 Phase Behavior & Solubility (LCST/UCST)
Contrary to common misconceptions, homopolymer PHPMA is generally water-insoluble at room temperature. It does not exhibit a standard Lower Critical Solution Temperature (LCST) in water like PNIPAm.
-
Role in Drug Delivery: It is used as the hydrophobic block in amphiphilic block copolymers (e.g., PGMA-b-PHPMA).
-
PISA (Polymerization-Induced Self-Assembly): In this process, a water-soluble macro-CTA is chain-extended with HPMA monomer.[2] As the PHPMA chain grows, it becomes insoluble, driving the self-assembly of the polymer into spheres, worms, or vesicles (polymersomes).
Thermal Stability & Degradation[1][4][5][6][7][8]
Understanding the decomposition profile is critical for sterilization (autoclaving) and high-temperature processing (melt extrusion).
2.1 Thermogravimetric Analysis (TGA) Profile
PHPMA exhibits a two-stage thermal degradation profile under inert atmosphere (
| Stage | Temperature Range | Mechanism |
| Onset ( | ~195°C - 200°C | Initiation of side-chain scission. |
| Max Degradation ( | ~275°C | Main chain depolymerization (unzipping). |
| Secondary Stage | 340°C - 450°C | Decomposition of residue/anhydride formation. |
2.2 Degradation Mechanism
The primary mechanism is depolymerization (unzipping) yielding the monomer, alongside ester decomposition.
-
Major Products: HPMA monomer, 2-propanal, methacrylic acid.[3]
-
Minor Products: 1,2-propanediol, isopropenyl ethyl methacrylate.
Sterilization Implication:
-
Autoclaving (121°C): PHPMA is thermally stable at 121°C (well below
), but since (76°C) < 121°C, the material will transition to a rubbery state. Hydrogel formulations may deform or fuse. -
Gamma Irradiation: Preferred for final sterilization, though chain scission may slightly reduce molecular weight.
Visualization: Degradation & PISA Workflow
Figure 1: Thermal Degradation Logic of PHPMA
[1]
Figure 2: PISA Thermal Assembly Workflow
Experimental Protocols
Protocol A: Determination of Tg via DSC
Context: Accurate Tg determination requires removal of plasticizing water.
-
Sample Prep: Weigh 5–10 mg of dry PHPMA into a standard aluminum pan. Crimp with a pinhole lid (allows moisture escape).
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Cycle:
-
Ramp 1: Equilibrate at 0°C → Heat to 150°C at 10°C/min (Erases thermal history/water).
-
Cool: Cool to 0°C at 10°C/min.
-
Ramp 2: Heat to 150°C at 10°C/min.
-
-
Analysis: Analyze the step transition in the second heating curve . The inflection point is the
.[4]
Protocol B: RAFT Synthesis of PHPMA-Core Nanoparticles (PISA)
Context: Utilizing thermal initiation to drive self-assembly.
-
Reagents:
-
Setup: Dissolve PGMA and ACVA in water. Add HPMA (Target DP=200).
-
Degassing: Purge with
for 30 mins to remove oxygen. -
Polymerization:
-
Immerse flask in an oil bath at 70°C .
-
Reaction time: 2–4 hours.
-
Observation: Solution will turn from transparent to milky white (indicating formation of PHPMA cores).
-
-
Quenching: Expose to air and cool to room temperature.
References
-
Polysciences. Poly(this compound) Product Data Sheet. (Provides standard Tg value of 76°C).[5] Link
-
Demirelli, K., et al. (2002). Investigation of the thermal decomposition of poly(this compound). Polymer Degradation and Stability.[1][10][6][11][12] (Definitive source for degradation mechanism and temperatures). Link[6]
-
Warren, N. J., & Armes, S. P. (2014). Polymerization-induced self-assembly of block copolymer nano-objects via RAFT aqueous dispersion polymerization. Journal of the American Chemical Society. (Establishes PHPMA as a hydrophobic core former). Link
-
BenchChem. this compound Structure and Properties. (Chemical structure and basic physical properties).[1][5][2][6][3][4][7][8][13][14] Link
Sources
- 1. Thermal Degradation of PMMA | PPT [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. protolabs.com [protolabs.com]
- 5. polysciences.com [polysciences.com]
- 6. Sci-Hub. Investigation of the thermal decomposition of poly(this compound) / Polymer Degradation and Stability, 2002 [sci-hub.red]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Polymerization-induced thermal self-assembly (PITSA) - Chemical Science (RSC Publishing) DOI:10.1039/C4SC03334E [pubs.rsc.org]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thermoresponsive Poly(N,N-diethylacrylamide-co-glycidyl methacrylate) Copolymers and Its Catalytically Active α-Chymotrypsin Bioconjugate with Enhanced Enzyme Stability - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Engineering of Hydrophilic Poly(HPMA) Hydrogels: A Technical Guide
Executive Summary: The "Stealth" Network
Poly[N-(2-hydroxypropyl)methacrylamide] (pHPMA) is not merely a hydrophilic polymer; it is the gold standard for "stealth" biomaterials. Unlike Poly(ethylene glycol) (PEG), which faces rising concerns regarding oxidative degradation and anti-PEG antibodies, pHPMA offers a hydrolytically stable, non-immunogenic alternative with a unique hydration architecture.
This guide moves beyond basic synthesis. It details the manipulation of pHPMA’s hydrophilic core to control mesh size, tune mechanical modulus, and engineer the hydration shell that drives its antifouling properties.
The Molecular Physics of Hydrophilicity
To engineer pHPMA, one must understand that "hydrophilicity" is not a binary trait. It is defined by the structure of water within the hydrogel network.
The Hydration Shell Mechanism
The pHPMA side chain contains an amide group and a hydroxyl group. These moieties form a structured hydrogen-bonding network with water molecules.
-
Non-Freezable Bound Water: Water molecules directly H-bonded to the polymer chain. They do not freeze at 0°C and form the primary "steric barrier" against protein adsorption.
-
Freezable Bound Water: An intermediate layer that interacts weakly with the polymer but is influenced by the network.
-
Free Water: Bulk water filling the macropores, governing diffusion rates.
Mechanism of Antifouling (Visualized)
The following diagram illustrates how the hydration layer creates an energetic barrier, preventing protein adsorption (fouling).
Caption: The pHPMA hydration shell creates a thermodynamic barrier that repels proteins, preserving the "stealth" character of the hydrogel.
Synthesis Protocol: Controlling the Network
This protocol utilizes Free Radical Polymerization (FRP) in an aqueous medium. The critical control parameter is the Crosslinker Density , which dictates the Equilibrium Swelling Ratio (ESR) and mesh size.
Materials
-
Monomer: N-(2-hydroxypropyl)methacrylamide (HPMA).[1][2][3][4][5][6]
-
Crosslinker: N,N'-methylenebis(acrylamide) (MBA) (Standard) or N,N'-bis(acryloyl)cystamine (BAC) (Reducible/Degradable).
-
Initiator: Ammonium Persulfate (APS) + TEMED (Redox system for room temp synthesis).
-
Solvent: Deionized Water (degassed).[6]
Step-by-Step Methodology
-
Preparation: Dissolve HPMA monomer (1 g) in DI water (6.5 mL).
-
Crosslinker Addition: Add MBA.
-
High Swelling/Soft Gel: 0.5 mol% relative to monomer.
-
Low Swelling/Stiff Gel: 4.0 mol% relative to monomer.
-
-
Degassing (CRITICAL): Purge the solution with Nitrogen gas for 20 minutes. Oxygen inhibits radical propagation, leading to structural defects.
-
Initiation: Add 50 µL of 10% APS solution and 10 µL TEMED. Mix gently to avoid bubbles.
-
Polymerization: Inject into a glass mold (1mm spacer). Allow reaction for 24 hours at room temperature.
-
Purification (Self-Validation): Remove gel and immerse in excess DI water. Change water every 8 hours for 3 days.
-
Why? This removes unreacted toxic monomers and oligomers.
-
Validation: Measure UV absorbance of wash water at 210 nm until it reaches baseline (zero).
-
Synthesis Workflow Diagram
Caption: Workflow for pHPMA hydrogel synthesis. The dialysis step is critical for biocompatibility validation.
Characterization of Hydrophilic Properties
To validate the synthesis, you must quantify the hydrophilicity through swelling behavior and water state distribution.
Equilibrium Swelling Ratio (ESR)
The ESR is the primary metric for network density and hydrophilicity.
Protocol:
-
Lyophilize (freeze-dry) the purified hydrogel to obtain the dry mass (
). -
Immerse in PBS (pH 7.4) at 37°C until weight stabilizes (approx. 24-48 hours).
-
Blot excess surface water and weigh the swollen mass (
).[7]
Calculation:
Interpretation:
-
High ESR (>2000%): Indicates low crosslinking density; suitable for soft tissue engineering.
-
Low ESR (<500%): Indicates tight network; suitable for controlled drug release (slower diffusion).
Differential Scanning Calorimetry (DSC) for Water States
To distinguish between "bound" water (hydrophilic shell) and "bulk" water.
-
Method: Cool swollen hydrogel to -40°C, then heat at 5°C/min.
-
Analysis: The melting peak at 0°C represents free water. The area of this peak is subtracted from total water content to calculate bound water.
Comparative Data Analysis
The following table contrasts pHPMA with other common hydrophilic hydrogels.
| Feature | pHPMA Hydrogel | PEG Hydrogel (Polyethylene Glycol) | pHEMA Hydrogel |
| Hydrophilicity Source | Amide + Hydroxyl groups (Side chain) | Ether oxygen (Main chain) | Hydroxyl group |
| Swelling Ratio (Typical) | High (800% - 2500%) | High (Dependent on MW) | Moderate (40% - 80%) |
| Antifouling Capability | Excellent (Superior stability) | Good (Prone to oxidation) | Moderate |
| Immunogenicity | Non-immunogenic | Potential anti-PEG antibodies | Generally Biocompatible |
| Primary Application | Drug Delivery (Doxorubicin), Stealth Coatings | Tissue Engineering, Passivation | Contact Lenses |
References
-
Kopeček, J., & Kopečková, P. (2010). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122-149. Link
-
BenchChem. (2025).[3][6][8] Application Notes and Protocols for Creating Crosslinked HPMA Hydrogels. BenchChem Protocols. Link
-
Ma, G., et al. (2024). Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties. MDPI Polymers. Link
-
Zhang, Z., et al. (2022). Antifouling and Mechanical Properties of Photografted Zwitterionic Hydrogel Thin-Film Coatings. National Institutes of Health (PMC). Link
-
Richbourg, N. R., & Peppas, N. A. (2021).[9] Equilibrium Swelling and Solute Transport in Hydrogels. Hydrogel Design. Link
Sources
- 1. Biodegradable Covalently Crosslinked Poly[N-(2-Hydroxypropyl) Methacrylamide] Nanogels: Preparation and Physicochemical Properties [mdpi.com]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. PLL–Poly(HPMA) Bottlebrush-Based Antifouling Coatings: Three Grafting Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Equilibrium Swelling - Hydrogel Design [hydrogeldesign.org]
Technical Monograph: Hydroxypropyl Methacrylate (HPMA) – CAS 27813-02-1
The following technical monograph provides a comprehensive analysis of Hydroxypropyl Methacrylate (HPMA), specifically CAS 27813-02-1.[1][2] This guide is structured to serve as a reference for experimental design, synthesis planning, and material characterization.
Executive Summary
Hydroxypropyl Methacrylate (HPMA), CAS 27813-02-1, is a versatile monofunctional methacrylate monomer critical to the fields of biomaterials, drug delivery, and surface coatings.[2] Distinguished by its dual functionality—a polymerizable vinyl group and a hydrophilic hydroxyl moiety—HPMA serves as a foundational building block for biocompatible hydrogels and the well-characterized poly(HPMA) drug carriers. Unlike simple alkyl methacrylates, commercial HPMA exists as a mixture of isomers, a physicochemical nuance that significantly influences its freezing point, reactivity ratios, and polymer tacticity.
Molecular Architecture & Isomerism
Commercial HPMA is produced via the ring-opening addition of methacrylic acid to propylene oxide. This reaction is not regioselective, yielding a mixture of two structural isomers. Researchers must account for this heterogeneity, as it affects the glass transition temperature (
-
Major Isomer (~75-80%): 2-hydroxypropyl methacrylate (Secondary hydroxyl).
-
Minor Isomer (~20-25%): 2-hydroxy-1-methylethyl methacrylate (Primary hydroxyl).
Visualizing the Synthesis and Isomerism
The following diagram illustrates the synthesis pathway and the resulting isomeric distribution.
Figure 1: Synthesis of HPMA via acid-catalyzed ring opening of propylene oxide, resulting in a thermodynamic mixture of secondary and primary alcohol isomers.
Physicochemical Compendium
The following data represents the standard physicochemical profile for high-purity (>97%) commercial HPMA. Note that values such as melting point can vary based on the exact isomer ratio.
| Property | Value / Range | Experimental Context |
| Molecular Formula | - | |
| Molecular Weight | 144.17 g/mol | - |
| Appearance | Clear, colorless liquid | Low viscosity |
| Boiling Point | 96°C at 1.33 kPa (10 mmHg) | 87°C at 0.67 kPa (5 mmHg) |
| Freezing Point | -58°C (approx.)[1][2] | Depression due to isomer mixture |
| Density | 1.066 g/mL | at 25°C |
| Refractive Index ( | 1.447 | at 20°C |
| Viscosity | ~7.4 - 8.9 cP | at 30°C / 20°C |
| Flash Point | 96°C - 104°C | Closed Cup |
| Solubility (Water) | Miscible / Soluble | Fully miscible in most proportions; widely used in aqueous radical polymerization. |
| Solubility (Organic) | Soluble | Soluble in alcohols, esters, ketones, and aromatic hydrocarbons. |
| Partition Coeff. (LogP) | 0.97 | Indicates moderate hydrophilicity. |
| Vapor Pressure | 0.05 mmHg | at 20°C |
Polymerization Kinetics & Reactivity
HPMA undergoes free radical polymerization (FRP), RAFT, and ATRP. Its reactivity is typical of methacrylate monomers, but the hydroxyl group allows for post-polymerization modification (e.g., conjugation of drugs or peptides).
Inhibitor Management
Commercial HPMA is stabilized with 4-Methoxyphenol (MEHQ) , typically at concentrations of 200–300 ppm .
-
Protocol: For precision kinetics or controlled radical polymerization (CRP), MEHQ must be removed.
-
Method A (Column): Pass neat monomer through a basic alumina or inhibitor-remover column (e.g., De-Hibit 200).
-
Method B (Wash): Wash with 5% NaOH solution (3x), followed by brine, dry over
, and vacuum distill. Note: Distillation requires care due to thermal polymerization risk.
Copolymerization Parameters (Q-e Scheme)
HPMA exhibits reactivity ratios similar to 2-Hydroxyethyl methacrylate (HEMA) and Methyl Methacrylate (MMA).
-
Alfrey-Price Q value: ~0.65 – 0.78
-
Polarity e value: ~0.20 – 0.40
-
Implication: HPMA copolymerizes randomly with styrene (
) and ideally with other methacrylates ( ), ensuring uniform distribution of hydroxyl handles in the polymer chain.
Applications in Drug Delivery & Hydrogels
HPMA is the precursor to poly(N-(2-hydroxypropyl)methacrylamide) (PHPMA), although strictly speaking, the drug delivery polymer is often an amide derivative. However, the ester HPMA (CAS 27813-02-1) is extensively used in:
-
Hydrogels: Crosslinked with Ethylene Glycol Dimethacrylate (EGDMA) for soft contact lenses (maintains water content via -OH groups).
-
Reactive Diluents: Reduces viscosity in UV-curable dental composites while enhancing adhesion to dentin.
-
Surface Modification: Grafting HPMA onto hydrophobic surfaces to reduce protein adsorption (antifouling).
Experimental Workflow: HPMA Hydrogel Synthesis
The following diagram outlines a standard protocol for synthesizing a crosslinked HPMA hydrogel for biomedical screening.
Figure 2: Step-by-step workflow for the synthesis and purification of HPMA-based hydrogels.[3]
Handling & Safety Profile
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Skin Sensitizer (Category 1).
-
Sensitization: Methacrylates are potent sensitizers. Double-gloving (Nitrile) is recommended.
-
Storage: Store at 2–8°C in the dark. Do not store under inert atmosphere for long periods if the inhibitor is MEHQ, as MEHQ requires dissolved oxygen to function effectively.
-
Disposal: Incineration in accordance with local chemical waste regulations.
References
-
PubChem Compound Summary. (2025). Hydroxypropyl methacrylate (CAS 27813-02-1).[1][2] National Library of Medicine. Link
-
Safe Work Australia. (2013). Human Health Tier II Assessment: this compound.[4]Link
-
Sigma-Aldrich. (2024). Product Specification: Hydroxypropyl methacrylate, mixture of isomers.Link
-
Jenkins, A. D., et al. (1996). Reactivity Ratios of Methacrylates.[3][5][6][7] Polymer Handbook, 4th Edition. Wiley-Interscience.
-
European Food Safety Authority (EFSA). (2012). Scientific Opinion on the safety evaluation of the substance, methacrylic acid, 2-hydroxypropyl ester. EFSA Journal. Link
Sources
2-Hydroxypropyl methacrylate molecular weight and distribution
This guide serves as a high-level technical resource for researchers and drug development professionals focusing on 2-Hydroxypropyl methacrylate (2-HPMA) .[1]
Critical Disambiguation: In drug development literature, the acronym "HPMA" is frequently used for N-(2-hydroxypropyl)methacrylamide (the amide), famous for soluble polymer-drug conjugates (the "Kopeček polymers").[1][2] This guide focuses on this compound (the ester, CAS 27813-02-1) , widely used in hydrogels, ocular delivery, and dental composites.[1] Ensure you are working with the correct chemical entity, as their hydrolytic stabilities and biological fates differ significantly.
Molecular Weight Control, Distribution, and Polymer Architecture[1]
Chemical Identity & Monomer Specifications
Before polymerization, the monomer quality dictates the final polymer architecture. 2-HPMA is an ester of methacrylic acid and propylene glycol.[1][3] Unlike symmetric monomers, commercial 2-HPMA is typically a mixture of isomers due to the ring-opening mechanism of propylene oxide during synthesis.[1]
| Property | Specification | Technical Insight |
| IUPAC Name | 2-hydroxypropyl 2-methylprop-2-enoate | Primary isomer.[1] |
| CAS Number | 27813-02-1 | Distinct from the amide (CAS 21442-01-3).[1] |
| Monomer MW | 144.17 g/mol | Fixed value.[1][3][4][5] Used for DP (Degree of Polymerization) calculations.[1] |
| Isomer Ratio | Typically ~75:25 (Primary:Secondary) | Commercial grades contain this compound (major) and 1-methyl-2-hydroxyethyl methacrylate (minor).[1] This ratio affects reaction kinetics and polymer tacticity.[1] |
| Impurities | Dimethacrylates (EGDMA/PGDMA) | Critical: Even <0.5% dimethacrylate impurity acts as a crosslinker, causing unintentional gelation during "linear" polymer synthesis.[1] |
Polymerization Architectures: Controlling MW and PDI
In drug delivery, the polydispersity index (PDI) and molecular weight (MW) determine degradation rates, diffusion coefficients, and biological clearance.
A. Free Radical Polymerization (FRP)[1]
-
Use Case: Hydrogels (e.g., contact lenses, matrix tablets).[1][6]
-
Mechanism: Stochastic initiation and termination.[1]
-
Result: Broad distribution (PDI 1.5 – 3.0).
-
Control: MW is controlled by initiator concentration (
) and chain transfer agents (thiols).[1] High MW is easy to achieve; precise MW is difficult.[1]
B. Reversible Deactivation Radical Polymerization (RDRP)
For precision nanocarriers or block copolymers, RDRP methods like ATRP (Atom Transfer Radical Polymerization) or RAFT (Reversible Addition-Fragmentation chain Transfer) are required.[1] These keep the "living" chain end active, allowing for narrow distributions (PDI < 1.2).
Mechanism of ATRP for 2-HPMA: The equilibrium between the active radical and the dormant species (alkyl halide) is mediated by a transition metal complex (usually Cu).
Figure 1: ATRP equilibrium cycle for 2-HPMA. Control is achieved by favoring the dormant state (
Experimental Protocol: Synthesis of p(2-HPMA) via ATRP
Objective: Target MW = 20,000 g/mol , PDI < 1.2.
Reagents:
-
Monomer: 2-HPMA (remove inhibitor via basic alumina column).[1]
-
Initiator: Ethyl
-bromoisobutyrate (EBiB).[1] -
Catalyst: CuBr (purified/acid-washed).[1]
-
Ligand: 2,2'-Bipyridine (bpy).[1]
-
Solvent: Methanol (2-HPMA and its polymer are soluble in MeOH; water accelerates rate but broadens PDI).[1]
Protocol:
-
Stoichiometry Calculation:
Molar Ratio: .[1] -
Setup: In a Schlenk flask, dissolve EBiB (1 eq) and 2-HPMA (138 eq) in Methanol (50 wt% monomer).
-
Degassing: Perform 3 freeze-pump-thaw cycles to remove oxygen (critical for ATRP).
-
Catalyst Addition: Under nitrogen flow, add CuBr (1 eq) and bpy (2 eq).[1] The solution turns dark brown (active complex).[1]
-
Polymerization: Seal and stir at ambient temperature (20-25°C). 2-HPMA polymerizes rapidly in polar media.[1]
-
Termination: Expose to air (oxidizes Cu(I) to Cu(II), stopping reaction) and dilute with THF.
-
Purification: Pass through a neutral alumina column to remove Copper (solution turns clear).[1] Precipitate into cold hexanes or ether.[1]
Characterization: GPC/SEC Methodology
Analyzing p(2-HPMA) is challenging due to its amphiphilic nature and potential for hydrogen bonding with GPC columns.[1]
Standard GPC Protocol:
| Parameter | Condition | Rationale |
| Solvent (Eluent) | DMF + 10mM LiBr | DMF dissolves the polar polymer; LiBr screens electrostatic interactions and disrupts H-bonding with the stationary phase.[1] |
| Columns | Mixed-bed organic (e.g., PLgel Mixed-C) | Covers a broad MW range (500 - 2,000,000 Da).[1] |
| Flow Rate | 1.0 mL/min | Standard for diffusion equilibrium.[1] |
| Temperature | 50°C | Reduces viscosity of DMF and prevents polymer aggregation.[1] |
| Detection | dRI (Refractive Index) | 2-HPMA has a distinct |
| Calibration | PMMA Standards | Chemically similar to p(2-HPMA); provides closer relative MW than Polystyrene standards.[1] |
Data Interpretation:
- (Number Average MW): Correlates to stoichiometric target.
- (Weight Average MW): Sensitive to high-MW chains.
-
PDI (
):
Figure 2: GPC Characterization Workflow for p(2-HPMA).[1]
Applications in Drug Development
While the amide (HPMA) is used for soluble conjugates, the ester (p(2-HPMA)) is primarily used in crosslinked networks .[1]
-
Ocular Drug Delivery:
-
p(2-HPMA) is a key component in soft contact lenses.[1] It offers a balance of hydrophilicity (OH groups) and mechanical strength (methacrylate backbone).[1]
-
MW Role: In hydrogels, the "molecular weight between crosslinks" (
) is the critical parameter, not the linear chain MW. This is controlled by the ratio of 2-HPMA to crosslinker (EGDMA).[1]
-
-
Matrix Tablets:
References
-
Monomer Data: PubChem. This compound (Compound).[1][4] National Library of Medicine.[1] [Link][1]
-
ATRP Synthesis: Robinson, K. L., et al. "Atom Transfer Radical Polymerization of Hydroxy-Functional Methacrylates at Ambient Temperature."[1] Macromolecules, vol. 35, no.[1][8] 4, 2002, pp. 1137-1480.[1][8] [Link]
-
Hydrogel Applications: Hennink, W. E., & van Nostrum, C. F.[1] "Novel crosslinking methods to design hydrogels." Advanced Drug Delivery Reviews, vol. 54, no. 1, 2002, pp. 13-36.[1] [Link]
-
GPC Methodology: Mori, S., & Barth, H. G.[1] Size Exclusion Chromatography. Springer, 1999.[1] (Standard text for SEC of polar methacrylates).
Sources
- 1. Hydroxypropyl Methacrylate | C7H12O3 | CID 34023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Hydroxypropyl) methacrylamide - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | C7H12O3 | CID 13539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hayasco-cc-suppliestrading.com [hayasco-cc-suppliestrading.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Hydrogels for Drug Delivery - Polymer Chemistry Group - University of Queensland [polymer-chemistry.group.uq.edu.au]
- 8. This compound: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
Methodological & Application
Graft polymerization of HPMA onto polymer backbones
Executive Summary
This guide details the synthetic methodologies for grafting N-(2-hydroxypropyl)methacrylamide (HPMA) onto various polymer backbones. HPMA is a non-immunogenic, hydrophilic monomer widely used to confer "stealth" properties, improve water solubility, and provide reactive handles for drug conjugation.
This note covers two distinct "Grafting From" approaches:
-
Redox-Initiated Free Radical Polymerization: A robust, water-based protocol for grafting HPMA onto polysaccharides (e.g., Chitosan).
-
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP): A precision controlled radical polymerization (CRP) protocol for grafting HPMA onto synthetic polyesters (e.g., PLGA) or functionalized surfaces.
Strategic Overview: Grafting Mechanisms
Selecting the correct grafting strategy is critical for controlling graft density (GD) and chain length (DP).
-
"Grafting To": Attaching pre-synthesized pHPMA chains to a backbone. Pros: Well-defined side chains. Cons: Low graft density due to steric hindrance.[1]
-
"Grafting From" (Focus of this guide): Growing pHPMA chains directly from initiation sites on the backbone. Pros: High graft density, simplified purification.
Figure 1: Decision tree for selecting the appropriate HPMA grafting protocol based on backbone chemistry and desired application.
Protocol A: Redox-Initiated Grafting (Chitosan-g-HPMA)
Target Audience: Hydrogel development, wound healing, oral drug delivery. Mechanism: Ceric Ammonium Nitrate (CAN) forms a complex with the 1,2-glycol units of chitosan, generating a radical on the carbon backbone which initiates HPMA polymerization.
Materials
-
Backbone: Chitosan (Low MW preferred for solubility).
-
Monomer: HPMA (Recrystallized from acetone).
-
Initiator: Ceric Ammonium Nitrate (CAN).
-
Solvent: 1% (v/v) Acetic Acid (aq).
-
Quencher: Hydroquinone.
Step-by-Step Methodology
-
Backbone Dissolution:
-
Dissolve 0.5 g Chitosan in 50 mL of 1% acetic acid solution in a three-neck round-bottom flask.
-
Stir at 500 rpm at room temperature (RT) overnight to ensure complete disentanglement.
-
-
Deoxygenation:
-
Purge the solution with Nitrogen (
) for 30 minutes to remove dissolved oxygen (critical for radical stability). -
Heat the solution to 40°C using an oil bath.
-
-
Initiator Addition:
-
Add 5 mL of CAN solution (0.05 M in 1%
) dropwise. -
Observation: The solution may turn slightly yellow/orange due to the Ce(IV) complex.
-
Stir for 15 minutes to allow radical generation on the chitosan backbone.
-
-
Graft Polymerization:
-
Dissolve 2.0 g HPMA in 10 mL degassed water.
-
Inject the monomer solution into the reaction flask.
-
Maintain reaction at 40°C under
flow for 4–6 hours .
-
-
Termination & Purification:
-
Add 1 mL of 1% Hydroquinone solution to terminate the reaction.
-
Precipitate the mixture into excess Acetone (or Acetone/Methanol 70:30).
-
Filter the white precipitate and wash extensively with methanol to remove unreacted HPMA monomer.
-
Soxhlet Extraction: Extract with methanol for 24 hours to remove any pHPMA homopolymer that formed in solution (not grafted).
-
-
Drying:
-
Dry the purified Chitosan-g-HPMA in a vacuum oven at 40°C for 24 hours.
-
Protocol B: Surface-Initiated ATRP (PLGA-g-HPMA)
Target Audience: Nanoparticle engineering, stealth coatings, targeted delivery.
Mechanism: Hydroxyl end-groups of PLGA are converted into ATRP initiators (
Phase 1: Macroinitiator Synthesis (PLGA-Br)
-
Dissolution: Dissolve 2.0 g PLGA (hydroxyl-terminated) in 20 mL anhydrous Dichloromethane (DCM) in a dry flask.
-
Reagents: Add Triethylamine (TEA, 2 eq. relative to -OH groups) and cool to 0°C.
-
Functionalization: Dropwise add 2-Bromoisobutyryl Bromide (BiBB) (2 eq.) over 30 minutes.
-
Reaction: Stir at 0°C for 2 hours, then at RT for 24 hours.
-
Workup: Filter off the triethylammonium bromide salt. Precipitate the filtrate into cold Diethyl Ether/Hexane. Dry under vacuum.[2][3]
-
Validation: Check
H NMR for the disappearance of -CH OH signal (approx 3.6 ppm) and appearance of isopropyl methyl protons from BiBB (1.9 ppm).
-
Phase 2: ATRP Grafting of HPMA
Reagents:
-
Macroinitiator: PLGA-Br (from Phase 1).
-
Catalyst: CuBr (99.9%, purified).
-
Ligand: PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) or bipyridine (bpy).
-
Solvent: Anhydrous DMF (Dimethylformamide) – solubilizes both PLGA and HPMA.
Protocol:
-
Setup: In a Schlenk tube, dissolve PLGA-Br (0.5 g) and HPMA (1.0 g) in 5 mL DMF.
-
Ligand Addition: Add PMDETA (15
L). Stir to homogenize. -
Degassing (Freeze-Pump-Thaw):
-
Freeze the solution in liquid
. -
Apply vacuum (<100 mTorr) for 10 mins.
-
Thaw in warm water.
-
Repeat 3 times to ensure absolute oxygen removal.
-
-
Catalyst Addition:
-
Under positive
flow, quickly add CuBr (10 mg). The solution will turn light green/blue (depending on ligand). -
Seal the tube immediately.
-
-
Polymerization:
-
Immerse in an oil bath at 50°C .
-
Reaction time: 12–24 hours (depending on desired chain length).
-
-
Purification:
-
Dilute with DMF and pass through a neutral alumina column to remove the Copper catalyst (solution turns from blue/green to colorless).
-
Dialyze (MWCO 12-14 kDa) against water for 3 days to remove unreacted monomer and solvent. PLGA-g-HPMA will self-assemble into micelles in water; freeze-dry to recover the solid.
-
Figure 2: Workflow for the synthesis of PLGA-g-HPMA via Surface-Initiated ATRP.
Characterization & Validation
To ensure scientific integrity, every graft copolymer must be validated using the following triad of techniques:
| Technique | Target Parameter | Key Observation (Evidence of Grafting) |
| Chemical Structure | Chitosan-g-HPMA: Appearance of HPMA methyl signal ( | |
| FTIR | Functional Groups | Amide I & II Bands: Strong absorbance at 1650 cm |
| GPC/SEC | Molecular Weight | Shift in Retention Time: The graft copolymer should elute earlier (higher MW) than the original backbone. For ATRP, the peak should remain monomodal (low dispersity, |
Troubleshooting Guide
-
Problem: Gelation during polymerization.
-
Cause: Crosslinking via dimethacrylate impurities in HPMA or radical recombination (in Protocol A).
-
Solution: Ensure HPMA is high purity (recrystallized). For Protocol A, reduce CAN concentration or reaction temperature.
-
-
Problem: Low Grafting Yield.
-
Cause: Oxygen inhibition or insufficient initiation sites.
-
Solution: Increase
purge time (Protocol A) or verify BiBB functionalization efficiency via NMR (Protocol B).
-
-
Problem: Copper contamination (Blue tint in product).
-
Cause: Inefficient alumina filtration.
-
Solution: Perform a second pass through alumina or wash with EDTA solution during dialysis.
-
References
-
Kopeček, J., & Kopečková, P. (2010). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 62(2), 122–149.
-
Yildirim, E., et al. (2016). Synthesis of Poly(N-(2-hydroxypropyl) Methacrylamide) Brushes by Interface-Mediated RAFT Polymerization. RSC Advances.
-
Matyjaszewski, K., et al. (2000). Graft Copolymers of Polyethylene by Atom Transfer Radical Polymerization.[3] Journal of Polymer Science Part A: Polymer Chemistry.
-
Joshi, J. M., & Sinha, V. K. (2007). Ceric ammonium nitrate induced grafting of polyacrylamide onto carboxymethyl chitosan. Carbohydrate Polymers.
-
Ebbesen, M. F., et al. (2013). Synthesis of Click-Reactive HPMA Copolymers Using RAFT Polymerization for Drug Delivery Applications. Journal of Polymer Science Part A: Polymer Chemistry.
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. Refolding Hydrogels Self-Assembled from HPMA Graft Copolymers by Antiparallel Coiled-Coil Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Synthesis and Characterization of Biodegradable HPMA-Oligolysine Copolymers for Improved Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
2-Hydroxypropyl methacrylate in UV-curable coatings and inks
Application Note: 2-Hydroxypropyl Methacrylate (HPMA) in UV-Curable Coatings & Inks [1]
Executive Summary
This technical guide details the utilization of this compound (HPMA) as a functional monomer in UV-curable systems.[1] While widely recognized in the pharmaceutical sector for synthesizing hydrophilic drug carriers (poly-HPMA), its role in UV-curable coatings and inks is distinct. Here, it functions as a reactive diluent and adhesion promoter .[2]
HPMA is preferred over its analogue, 2-Hydroxyethyl Methacrylate (HEMA), in applications requiring lower hygroscopicity, reduced sensitization risk, and balanced hydrophobicity. This guide provides the chemical rationale, formulation protocols, and validation methods for integrating HPMA into high-performance UV-curing matrices.
Part 1: Chemical Basis & Rationale[3][4]
Structure-Property Relationship
HPMA (
-
Methacrylate Group: Provides the site for free-radical polymerization (curing).
-
Hydroxypropyl Group: A secondary alcohol that facilitates hydrogen bonding with polar substrates (metals, glass, PET) without the excessive water uptake associated with primary alcohols like HEMA.
Key Comparative Data: HPMA vs. HEMA vs. MMA
| Property | HPMA (this compound) | HEMA (2-Hydroxyethyl Methacrylate) | MMA (Methyl Methacrylate) |
| Functionality | Monofunctional ( | Monofunctional ( | Monofunctional ( |
| Viscosity (25°C) | ~8.9 mPa·s | ~6.0 mPa·s | ~0.6 mPa·s |
| Hydrophilicity | Moderate (Secondary -OH) | High (Primary -OH) | Low (Hydrophobic) |
| Tg (Homopolymer) | ~76°C | ~55°C | ~105°C |
| Shrinkage | ~6% (Moderate) | ~9% (High) | ~21% (Very High) |
| Sensitization Risk | Lower (Cat 1B) | High (Cat 1) | Moderate |
Data synthesized from standard monomer safety and technical data sheets [1, 2].
Mechanism of Action
The secondary hydroxyl group in HPMA is sterically hindered compared to the primary hydroxyl in HEMA. This results in:
-
Improved Hydrolytic Stability: Slower degradation in acidic/basic environments.
-
Controlled Adhesion: Sufficient polarity to wet substrates but reduced sensitivity to atmospheric moisture during the "open time" of the ink/coating.
Figure 1: Mechanistic pathway of HPMA functioning simultaneously as a polymerizable unit and an adhesion promoter via hydrogen bonding.
Part 2: Formulation Protocols
Safety Pre-requisite: Acrylates are skin sensitizers. All personnel must wear nitrile gloves, safety goggles, and work in a fume hood. Refer to SDS before handling [3].
Protocol A: High-Adhesion UV-Curable Ink Base
This protocol creates a "starting point" formulation for a UV-curable screen ink or coating designed for difficult substrates (e.g., treated PET or glass).
Materials:
-
Oligomer: Bisphenol A Epoxy Acrylate (e.g., CN104 or Ebecryl 600) - Provides hardness/backbone.
-
Monomer (Diluent): HPMA (97% purity) - Viscosity reducer/Adhesion promoter.
-
Co-Monomer: TMPTA (Trimethylolpropane triacrylate) - Crosslinking density.
-
Photoinitiator: TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) - Deep cure/LED compatible.
-
Additives: Flow/Leveling agent (e.g., BYK-333).
Step-by-Step Methodology:
-
Oligomer Preparation (Temperature Control):
-
Heat the Epoxy Acrylate oligomer to 60°C to lower viscosity for mixing.
-
Rationale: Epoxy acrylates are extremely viscous at room temperature; heating ensures homogenous incorporation of monomers.
-
-
Monomer Integration (The "Let-down"):
-
Slowly add HPMA to the heated oligomer while stirring at 500 RPM (disperser).
-
Target Ratio: 40% Oligomer : 40% HPMA : 15% TMPTA.
-
Note: HPMA is used here at a high loading to aggressively cut viscosity and maximize adhesion sites.
-
-
Photoinitiator Dispersion:
-
Cool mixture to 40°C.
-
Add 4.0% w/w TPO.
-
Mix under yellow light (to prevent premature curing) for 20 minutes until fully dissolved.
-
-
Degassing:
-
Place formulation in a vacuum chamber (-25 inHg) for 10 minutes.
-
Critical Check: Bubbles in cured films act as stress concentrators, leading to adhesion failure.
-
-
Filtration:
-
Filter through a 5-micron nylon mesh to remove undissolved particles.
-
Protocol B: Curing & Adhesion Validation
Equipment: UV-LED Conveyor (395nm) or Mercury Arc Lamp.
-
Application:
-
Apply a 12-micron wet film using a wire-wound drawdown bar onto a Corona-treated PET film.
-
-
Curing:
-
Run at 10 m/min.
-
Target Energy Density: 300-500 mJ/cm².
-
Validation: Surface should be tack-free immediately after exit.
-
-
Cross-Hatch Adhesion Test (ASTM D3359):
-
Use a cross-hatch cutter to score a 10x10 grid.
-
Apply pressure-sensitive tape (Permacel 99 or equivalent).
-
Pull tape back at a 180° angle.
-
Pass Criteria: 5B (0% removal). If >5% removal occurs, increase HPMA concentration by 5% increments.
-
Part 3: Process Workflow Visualization
The following diagram illustrates the critical path from raw material selection to validated coating.
Figure 2: Operational workflow for formulating and validating HPMA-based UV coatings.
Part 4: Troubleshooting & Optimization
1. Oxygen Inhibition (Surface Tackiness):
-
Issue: The surface remains sticky because oxygen scavenges free radicals.
-
HPMA Role: HPMA is a monofunctional monomer. High concentrations can reduce crosslink density at the surface, exacerbating tackiness.
-
Solution: If surface tack persists, blend HPMA with a small amount of amine synergist (e.g., EDB) or increase the intensity of the UV dose. Alternatively, use a nitrogen inerting blanket.
2. Viscosity Drift:
-
Issue: Formulation thickens over time.
-
Cause: Premature polymerization or hydrogen bonding networks forming.
-
Solution: Store HPMA-based formulations in opaque, high-density polyethylene (HDPE) containers with a headspace of air (oxygen inhibits premature gelling). Ensure storage temperature is <25°C.
3. Medical Device Considerations (Biocompatibility):
-
While HPMA polymer (pHPMA) is biocompatible, the monomer is an irritant. For medical device coatings, ensure 100% conversion during curing. Residual monomer extraction testing (ISO 10993-18) is mandatory for regulatory compliance [4].
References
-
PubChem. (n.d.). This compound | C7H12O3. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
National Institutes of Health (NIH). (2022). Synthesis and Structure of this compound-Capped Isophorone Diisocyanate.... PMC. Retrieved January 30, 2026, from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing & Handling 2-Hydroxypropyl Methacrylate (HPMA)
🚨 Critical Alert: The "Oxygen Paradox"
Read this before opening your bottle. The most common cause of catastrophic HPMA polymerization in research labs is inert gas purging . Unlike many sensitive reagents, HPMA stabilized with MEHQ (Monomethyl ether of hydroquinone) requires dissolved oxygen to remain stable.
-
Do NOT store HPMA under Nitrogen or Argon.[1]
-
Do NOT fill the container to the brim (maintain headspace).
-
Do NOT freeze below 0°C without verifying the freezing point (phase separation can concentrate the inhibitor, leaving the bulk liquid unprotected).
Module 1: Storage & Stability (FAQ)
Q: Why did my HPMA turn into a solid block inside the refrigerator?
A: This is likely premature polymerization , not freezing. HPMA has a melting point of approximately -60°C to -89°C [1]. If your refrigerator is at 4°C, the solidification is a chemical reaction, not a physical phase change.
-
Root Cause: Oxygen depletion. If the bottle was old or stored in a sealed secondary container that consumed the available oxygen, the MEHQ inhibitor became inactive.
-
The Mechanism: MEHQ does not inhibit polymerization directly. It reacts with peroxy radicals (formed by the reaction of oxygen with monomer radicals) to terminate the chain.[2] Without Oxygen, MEHQ is useless.
Q: Can I store HPMA at room temperature?
A: Only for short periods (<30 days) and if the temperature is strictly <25°C.
-
Recommendation: Long-term storage must be at 2–8°C .
-
Warning: Elevated temperatures (>30°C) increase the rate of radical generation. If this rate exceeds the oxygen diffusion rate into the liquid, the inhibitor will be overwhelmed [2].
Q: My HPMA has a yellow tint. Is it compromised?
A: Likely, yes.
-
Diagnosis: Clear HPMA is standard. A yellow/orange tint often indicates the accumulation of polymeric oligomers or oxidation products of the inhibitor (quinones).
-
Action: Test the viscosity. If it is noticeably more viscous than water (HPMA viscosity is ~8.8 cSt at 25°C), discard it. Do not attempt to purify; the presence of oligomers acts as a "seed" for rapid gelation.
Module 2: The Chemistry of Inhibition (Visualized)
Understanding why your inhibitor fails is key to preventing it. The following diagram illustrates the "Oxygen Paradox" mechanism.
Figure 1: The MEHQ Inhibition Cycle. Note that without the blue "Oxygen" node, the path defaults to the red "Runaway Polymerization" path.
Module 3: Inhibitor Removal Protocols
Guidance: Only remove the inhibitor immediately before polymerization. Uninhibited HPMA is volatile and can polymerize spontaneously within hours.
Method A: Column Chromatography (Recommended)
Best for: Small scales (<100 mL), high purity requirements.
-
Preparation: Pack a glass column with Inhibitor Remover Beads (proprietary cross-linked polystyrene) or Basic Alumina (activated).
-
Ratio: Use approx. 5g of packing material per 50 mL of monomer.
-
-
Equilibration: Do not pre-wet with solvent if using neat monomer.
-
Elution: Pour HPMA directly onto the column. Let it flow by gravity or slight positive pressure (air bulb).
-
Collection: Collect directly into your reaction vessel.
-
Validation: The eluted monomer should be clear. (Note: MEHQ is often clear, so visual checks are insufficient. Assume success if flow rate was <5 mL/min).
Method B: Caustic Wash (High Volume)
Best for: Large scales (>200 mL) or if columns are unavailable.
| Step | Reagent | Action | Purpose |
| 1 | 5% NaOH (aq) | Wash 3x in Separatory Funnel | Deprotonates MEHQ (phenol) into water-soluble phenolate. |
| 2 | Deionized Water | Wash 3x | Removes residual NaOH and salts. |
| 3 | Saturated NaCl (Brine) | Wash 1x | Removes bulk water from the organic phase. |
| 4 | MgSO₄ or Na₂SO₄ | Stir 15 mins, then Filter | Chemically dries the monomer. |
Warning: HPMA is partially soluble in water.[3] You will lose ~10-15% of your yield using Method B.
Module 4: Troubleshooting Active Experiments
Decision Tree: Reaction Failure Analysis
Figure 2: Diagnostic workflow for HPMA polymerization issues.
Common Scenarios
Scenario 1: The "Gummy" Product
-
Symptom: The polymer formed but is sticky and low molecular weight.
-
Cause: High residual solvent or chain transfer to monomer . HPMA has a secondary hydroxyl group which can participate in chain transfer reactions, limiting molecular weight [3].
-
Fix: Lower the reaction temperature and increase reaction time. Ensure the solvent is anhydrous.
Scenario 2: The "Exotherm Spike"
-
Symptom: Reaction temperature shot up 20°C+ instantly, product is cross-linked (insoluble).
-
Cause: Trommsdorff–Norrish Effect (Gel Effect). As viscosity increases, termination reactions slow down, but propagation continues, leading to auto-acceleration [4].
-
Fix: Dilute the reaction. Do not run bulk polymerization of HPMA unless strictly controlled.[1][4] Use a solvent (e.g., Ethanol, DMF) to act as a heat sink.
References
-
PubChem. (n.d.). 2-Hydroxypropyl methacrylate (Compound).[1][3][4][5][6][7][8] National Library of Medicine. Retrieved January 30, 2026, from [Link]
- Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience.
- Tehfe, M. A., et al. (2013). "Oxygen Tolerance in Radical Polymerization." Macromolecules. (Discussing the kinetic role of oxygen and inhibition).
Sources
- 1. jamorin.com [jamorin.com]
- 2. fluoryx.com [fluoryx.com]
- 3. Hydroxypropyl Methacrylate | C7H12O3 | CID 34023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound | CAS#:923-26-2 | Chemsrc [chemsrc.com]
- 6. This compound | 27813-02-1 [chemicalbook.com]
- 7. Synthesis, Morphology, and Rheological Evaluation of HPMA (N-2-Hydroxypropyl Methacrylamide)-PCL (Polycaprolactone) Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C7H12O3 | CID 13539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Purification of 2-Hydroxypropyl methacrylate to remove inhibitors
Topic: Purification of 2-Hydroxypropyl methacrylate (HPMA) to remove inhibitors (MEHQ) Audience: Researchers, Formulation Scientists, and Polymer Chemists
Technical Context & Causality
Why Purification Matters: Commercial this compound (HPMA) is stabilized with 4-methoxyphenol (MEHQ), typically at 200–1000 ppm. While essential for storage, MEHQ acts as a radical scavenger that delays polymerization onset (induction period), alters molecular weight distribution, and introduces cytotoxicity in biomedical applications.
The Oxygen Paradox: MEHQ is not an inhibitor in isolation; it requires dissolved oxygen to function. The phenolic hydrogen is abstracted by a propagating radical to form a phenoxy radical, which then reacts with oxygen to form a stable species.
-
Storage: You need oxygen (do not store under pure nitrogen).[1]
-
Purification: You remove MEHQ to allow controlled initiation.
-
Post-Purification: The monomer is extremely unstable. Use immediately or store at -20°C.
Critical Decision Matrix
Before starting, select the method based on your purity requirements and available equipment.
Figure 1: Purification Method Selection. Choose Column Chromatography for standard lab synthesis and Distillation for high-stringency optical/medical applications.
Method A: Adsorption Column (Recommended)
Best for: Lab scale (<500g), safety, and speed.
Mechanism: Basic alumina or proprietary resins contain surface hydroxyls that deprotonate the phenolic MEHQ (pKa ~10), trapping it as a phenoxide salt while the neutral HPMA monomer passes through.
Materials:
-
Glass chromatography column (with frit or glass wool).[2]
-
Stationary Phase: Activated Basic Alumina (Brockmann I) or commercial Inhibitor Remover (e.g., De-hibit).
-
Mobile Phase: Neat HPMA (do not dilute unless viscosity is unmanageable).
Protocol:
-
Column Packing: Fill the column with alumina.[2] A ratio of 10g alumina per 50g HPMA is a safe starting point for standard (200 ppm) inhibitor levels.
-
Pre-wetting (Optional but Recommended): Pass a small volume of HPMA through to wet the bed and displace air voids. Discard this initial void volume.
-
Loading: Pour the HPMA directly onto the bed.
-
Elution: Allow gravity flow or apply gentle positive pressure (nitrogen/air).
-
Note: Do not use vacuum to pull from the bottom; this can flash-evaporate the monomer or cause condensation in the pump.
-
-
Collection: Collect the clear, colorless liquid.[3]
-
QC Check: The monomer should be used immediately.
Method B: Vacuum Distillation (Advanced)
Best for: High purity, removing oligomers/impurities other than MEHQ.
Mechanism: Separation based on boiling point differentials.[2] MEHQ has a higher boiling point (243°C) than HPMA, but HPMA will polymerize thermally before boiling at atmospheric pressure.
Parameters:
-
Boiling Point (HPMA): ~57°C at 0.5 mmHg (Torr).[4]
-
Inhibitor (Pot): Add CuCl or Copper wire to the distillation flask to prevent polymerization in the pot.
Protocol:
-
Setup: Short-path distillation apparatus with a vigorous stir bar.
-
Vacuum: High vacuum (<1 mmHg) is mandatory.
-
Heating: Use an oil bath. Keep the bath temperature <80°C to minimize thermal initiation.
-
Collection: Discard the first 10% (forerun) which may contain water or methacrylic acid. Collect the main fraction.
-
Safety: If the viscosity in the pot increases suddenly, remove heat immediately —polymerization is occurring.
Troubleshooting & FAQs
Q1: I used the standard "NaOH Wash" protocol from my styrene experiments, and my yield is near zero. What happened?
Diagnosis: Partition Coefficient Error. Explanation: Unlike Styrene or MMA, HPMA is hydrophilic and water-miscible. If you wash it with aqueous NaOH, the monomer partitions into the water phase. Solution: Never use liquid-liquid extraction with water for HPMA. Use the Adsorption Column method (Method A).
Q2: The column became warm during purification. Is this normal?
Diagnosis: Adsorption Exotherm. Explanation: The adsorption of polar species onto alumina is exothermic. Risk: Heat can trigger polymerization of the inhibitor-free monomer inside the column (the "popcorn" effect). Solution: For large scale (>100g), use a jacketed column with cooling water or run the column in a cold room (4°C).
Q3: My purified HPMA polymerized within 2 hours on the bench.
Diagnosis: "Uninhibited" Instability. Explanation: Without MEHQ, trace peroxides or ambient heat can trigger auto-acceleration. Solution: Purify immediately before use. If storage is necessary, store at -20°C and consider adding a non-radical inhibitor if compatible with your downstream chemistry.
Q4: How do I verify the inhibitor is actually gone?
Diagnosis: Assay Validation. Method 1 (Visual/Qualitative): Add a drop of 1% NaOH. If MEHQ is present, it often turns yellow/brown (oxidized quinones). Method 2 (HPLC - Quantitative):
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile:Water (Gradient or 50:50 Isocratic).
Detection: UV at 280 nm (MEHQ absorbs strongly here).
Reference: Compare peak area against a 10 ppm MEHQ standard.
Comparison of Methods
| Feature | Column Chromatography (Alumina) | Vacuum Distillation |
| Primary Mechanism | Chemical Adsorption | Physical Separation (Volatility) |
| HPMA Yield | High (>90%) | Moderate (60-80%) |
| MEHQ Removal | < 5 ppm (detectable limit) | < 1 ppm (High Purity) |
| Impurity Removal | Removes MEHQ & Acid; leaves oligomers | Removes MEHQ, Acid, & Oligomers |
| Risk Profile | Low (Exotherm possible) | High (Thermal polymerization) |
| Time Required | 15–30 Minutes | 2–4 Hours |
References
-
Sigma-Aldrich (Merck). Inhibitor Removal Methods for Monomers. Technical Bulletin AL-154. Link
-
Odian, G. (2004). Principles of Polymerization (4th ed.).[5] Wiley-Interscience. (Chapter 3: Radical Chain Polymerization - Inhibition and Retardation). Link
-
BenchChem. Purification of Hydrophilic Methacrylates: Protocols and Troubleshooting. (2025).[2][4][5][6] Link
-
PubChem. this compound Compound Summary. National Library of Medicine. Link
-
ChromForum. HPLC Method for MEHQ Detection in Acrylates.Link
Sources
Identifying and minimizing side reactions in HPMA polymerization
Topic: Identifying and Minimizing Side Reactions in HPMA Polymerization Role: Senior Application Scientist Audience: Researchers, Scientists, Drug Development Professionals
Introduction: The "HPMA" Dichotomy
Before troubleshooting, we must address a critical nomenclature ambiguity in the field. "HPMA" refers to two distinct monomers with vastly different chemistries and side-reaction profiles.[1]
-
HPMA (Amide): N-(2-hydroxypropyl)methacrylamide.[2][3][4][5][6][7][8] The classic hydrophilic drug carrier (Kopeček polymer).[2]
-
HPMA (Ester): 2-Hydroxypropyl methacrylate.[2][6][9][10] The hydrophobic monomer used in PISA (Polymerization-Induced Self-Assembly) and coatings.[2]
CRITICAL SAFETY NOTE: Confusing these two will ruin your synthesis. The Amide is hydrolytically stable and water-soluble. The Ester hydrolyzes easily and contains cross-linking impurities. This guide addresses both, categorized clearly.
Module 1: Monomer Quality Control (Pre-Reaction)
Q1: My HPMA (Ester) polymerization is gelling or yielding broad PDIs (Đ > 1.5) despite using controlled radical polymerization (RAFT/ATRP).[2][5] Why?
Diagnosis: You likely have a Dimethacrylate Impurity .[11] The Mechanism: Commercial HPMA (Ester) undergoes slow transesterification during storage, generating ethylene glycol dimethacrylate (EGDMA) or similar bifunctional cross-linkers.[2] Even trace amounts (<0.20 mol%) are sufficient to cause branching, high dispersity (Đ), or "lumpy" nanoparticle morphologies in PISA formulations.[2]
Protocol: Dimethacrylate Removal (Liquid-Liquid Extraction) This protocol utilizes the hydrophilicity of HPMA vs. the hydrophobicity of the dimethacrylate.
-
Dissolve: Prepare a 25 wt% solution of HPMA (Ester) in deionized water.
-
Wash: Extract this aqueous solution with n-hexane (1:1 volume ratio) in a separatory funnel.
-
Action: Shake vigorously and let phases separate. The hydrophobic dimethacrylate partitions into the hexane (top layer).[2]
-
-
Repeat: Perform the hexane wash 3–4 times.
-
Isolate: Salt out the HPMA from the aqueous phase (using NaCl) and extract into dichloromethane (DCM), or use the aqueous solution directly if compatible with your PISA formulation (after purging hexane traces).[2]
-
Validate: Analyze via HPLC. The dimethacrylate peak (usually eluting later than HPMA) should be absent.[2]
Q2: My HPMA (Amide) monomer has a yellowish tint or shows unknown peaks in NMR. How do I purify it?
Diagnosis: Synthesis impurities (Methacryloyl chloride residues, 2-hydroxypropylamine salts, or oligomers).[2] The Mechanism: The Amide is synthesized from methacryloyl chloride and 1-amino-2-propanol. Incomplete reaction or poor stoichiometry leaves reactive amine salts or acid chlorides that interfere with RAFT agents.
Protocol: Recrystallization of HPMA (Amide)
-
Solvent System: Use an Acetone:Methanol mixture (approx. 9:[2]1) or pure Acetone if the melting point allows.[2]
-
Dissolve: Dissolve crude HPMA in the minimum amount of warm solvent (~40–50°C).
-
Crystallize: Cool slowly to Room Temperature, then move to -20°C overnight.
-
Filter: Collect the white crystals under vacuum filtration.
-
Wash: Wash with cold diethyl ether.
-
Dry: Vacuum dry at room temperature. Do not heat >60°C to avoid thermal polymerization.
Module 2: Reaction Control (In-Process)
Q3: I am polymerizing HPMA (Amide) via RAFT in DMF/DMSO, but conversion stalls at ~40-50% and kinetics are slow. What is happening?
Diagnosis: Solvent-Induced Retardation (Hydrogen Bonding).[2] The Mechanism: In aprotic solvents (DMF, DMSO), the amide groups of HPMA and the growing polymer chain form strong intramolecular and intermolecular hydrogen bonds. This can sequester the propagating radical or affect the fragmentation rate of the RAFT adduct, leading to severe retardation.
Troubleshooting Guide:
| Parameter | Adjustment | Scientific Rationale |
| Solvent | Add Water or Methanol | Adding a protic solvent (e.g., 20% Water in DMF) disrupts the polymer-polymer H-bonds, solvating the active chain end and restoring propagation kinetics. |
| Temperature | Increase to 70°C | Higher T breaks H-bonds. Caution: Do not exceed 100°C due to depolymerization risks (see Q5).[2] |
| CTA Choice | Use Trithiocarbonates | Dithiobenzoates (like CPDB) are more prone to retardation with methacrylamides than Trithiocarbonates (like CDTPA).[2] |
Q4: My HPMA (Ester) polymer has a negative Zeta potential shift over time. Is it degrading?
Diagnosis: Hydrolysis of the Ester Side Chain.[6] The Mechanism: unlike the Amide, the Ester bond in HPMA is susceptible to hydrolysis, especially if the reaction pH drifts acidic (due to MAA formation) or basic. This generates Methacrylic Acid (MAA) units along the backbone.[2]
-
Consequence: The polymer becomes a polyelectrolyte (negative charge), altering solubility and biological interaction (e.g., protein adsorption).[2]
Prevention Protocol:
-
Buffer: Perform aqueous polymerizations in buffered media (PBS, pH 7.0–7.4).[2]
-
Temperature: Avoid prolonged heating >70°C in aqueous media.
-
Analysis: Check 1H NMR. The appearance of a peak at ~5.7 ppm and ~6.1 ppm (vinyl protons of free MAA monomer) or broad peaks in the polymer region distinct from the ester signal indicates hydrolysis.
Module 3: Post-Polymerization & Analysis
Q5: I dried my RAFT-synthesized poly(HPMA) in a vacuum oven at 120°C, and the molecular weight decreased. Why?
Diagnosis: Thermal Depolymerization (Unzipping).[2][12][13] The Mechanism: Methacrylate/Methacrylamide polymers synthesized via RAFT retain a thiocarbonylthio end-group. At high temperatures (>100–120°C), this end-group can homolytically cleave, generating a radical that triggers depolymerization (unzipping) back to monomer, especially for methacrylates which have low ceiling temperatures.[2]
Corrective Action:
-
Drying: Dry polymers at <40°C under high vacuum.
-
End-Group Removal: If high-thermal stability is required, cleave the RAFT end-group (aminolysis or radical induced reduction) before thermal processing.[2]
Visualization: Troubleshooting Decision Tree
Caption: Decision matrix for identifying root causes of polymerization failure based on HPMA monomer type (Amide vs. Ester).
References
-
BenchChem. (2025).[2][5] Controlled Synthesis of HPMA Polymers via RAFT Polymerization: Application Notes and Protocols. Retrieved from [2]
-
Pan, X., et al. (2019).[2][7] Effect of solvents on the RAFT polymerization of N-(2-hydroxypropyl) methacrylamide. European Polymer Journal, 115, 166-172.[7] Retrieved from [2]
-
Warren, N. J., & Armes, S. P. (2014). Polymerization-Induced Self-Assembly of Block Copolymer Nano-objects via RAFT Aqueous Dispersion Polymerization. Journal of the American Chemical Society, 136(29), 10174–10185. (Detailing Dimethacrylate Impurity). Retrieved from [2]
-
Wang, H. S., et al. (2021).[2][13] Reversing RAFT Polymerization: Near-Quantitative Monomer Generation Via a Catalyst-Free Depolymerization Approach. ChemRxiv. Retrieved from [2]
-
Thomas, D. B., et al. (2004).[2] Hydrolytic susceptibility of dithioester chain transfer agents and implications in aqueous RAFT polymerization. Macromolecules, 37(5), 1735-1741.[2] Retrieved from [2]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. N-(2-Hydroxypropyl)methacrylamide-based polymer conjugates with pH-controlled activation of doxorubicin for cell-specific or passive tumour targeting. Synthesis by RAFT polymerisation and physicochemical characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. research.monash.edu [research.monash.edu]
- 8. researchgate.net [researchgate.net]
- 9. RAFT polymerization of hydroxy-functional methacrylic monomers under heterogeneous conditions: effect of varying the core-forming block - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY00203B [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Maintaining the Purity of 2-Hydroxypropyl Methacrylate (HPMA)
Welcome to the technical support center for 2-Hydroxypropyl methacrylate (HPMA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the proper storage and handling of HPMA to ensure its purity and performance in your experiments.
Introduction to HPMA Stability
This compound (HPMA) is a functional monomer widely used in the synthesis of polymers for various applications, including automotive coatings, adhesives, and biomedical devices.[1][2][3] Its dual functionality, with a polymerizable methacrylate group and a reactive hydroxyl group, makes it a versatile building block in polymer chemistry.[4] However, the high reactivity of the methacrylate group also makes HPMA susceptible to premature polymerization, which can compromise its purity and render it unusable for your applications. This guide will provide you with the necessary knowledge to maintain the stability and purity of your HPMA.
Storage and Handling of HPMA
Proper storage and handling are critical to prevent the spontaneous polymerization of HPMA and maintain its quality.
Optimal Storage Conditions
To ensure the longevity of HPMA, it should be stored under specific conditions that minimize the risk of polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | Store between 2-8°C. Some sources suggest not exceeding 30°C or 35°C.[1][5] | Lower temperatures slow down the rate of potential polymerization. However, do not freeze, as this can cause the inhibitor to separate from the monomer. |
| Atmosphere | Store in the presence of air. Never store under inert gases like nitrogen or argon.[1] | The commonly used inhibitor, monomethyl ether hydroquinone (MEHQ), requires oxygen to function effectively as a polymerization inhibitor.[1][6] |
| Light | Store in a dark place, away from direct sunlight and UV radiation.[5][6][7] | UV light can initiate free-radical polymerization. |
| Container | Keep in well-closed original containers.[5] The preferred materials for tanks and pipes are stainless steel or carbon steel.[1] | This prevents contamination and minimizes exposure to initiators. |
| Shelf Life | Typically, the shelf life is between 6 to 12 months under proper storage conditions.[3][5][8] It is advisable to follow a "first-in, first-out" inventory management principle.[1] | Over time, the inhibitor can be depleted, and the concentration of impurities like ethylene glycol diacrylate may increase.[1] |
Safe Handling Practices
Adherence to safety protocols is paramount when working with HPMA to protect both the researcher and the integrity of the material.
-
Avoid Ignition Sources: HPMA is a combustible liquid. Keep it away from heat, sparks, open flames, and other ignition sources.[5][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][9] Skin contact may cause an allergic reaction.[1][8]
-
Ventilation: Work in a well-ventilated area to avoid inhalation of vapors.[1][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong reducing agents, peroxides, heavy metals, strong acids, and strong alkalis, as these can induce hazardous polymerization.[5][6][7]
Troubleshooting Guide
This section addresses common issues encountered during the storage and use of HPMA.
Q1: I noticed a solid precipitate in my bottle of HPMA. What is it, and what should I do?
A1: The solid you are observing is likely polymerized HPMA. This indicates that the inhibitor has been depleted or the storage conditions have been compromised.
-
Causality: This can happen due to prolonged storage, exposure to high temperatures, light, or contamination with polymerization initiators.
-
Solution:
-
Do not use the material. The presence of polymer will affect the stoichiometry of your reactions and can lead to inconsistent results.
-
Safely dispose of the entire bottle according to your institution's hazardous waste disposal guidelines.
-
Review your storage procedures. Ensure that your HPMA is stored in a cool, dark place with adequate air headspace in the container.
-
Q2: My experiment requires inhibitor-free HPMA. How can I safely remove the inhibitor?
A2: Removing the inhibitor is a necessary step for many polymerization reactions but must be done with extreme caution as it makes the monomer highly susceptible to spontaneous polymerization.
-
Causality: Inhibitors like MEHQ are added to prevent polymerization during transport and storage. For controlled polymerization, their removal is essential.
-
Experimental Protocol: Inhibitor Removal using an Inhibitor Removal Column
-
Select a suitable inhibitor removal column. These are commercially available and typically packed with an alumina-based resin.
-
Equilibrate the column. Follow the manufacturer's instructions for washing and equilibrating the column, usually with a suitable solvent that is compatible with your reaction.
-
Pass the HPMA through the column. Slowly pass the required amount of HPMA through the column. Collect the inhibitor-free monomer in a clean, dry flask.
-
Use immediately. The inhibitor-free HPMA is not stable and should be used immediately.
-
Work in a cold environment. Perform the inhibitor removal and subsequent reaction steps in an ice bath to minimize the risk of premature polymerization.
-
Never store inhibitor-free HPMA. Any unused portion should be disposed of properly.
-
Q3: My polymerization reaction with HPMA is giving inconsistent results. What could be the cause?
A3: Inconsistent results in polymerization reactions can stem from several factors related to the purity and handling of HPMA.
-
Potential Causes & Solutions:
-
Inhibitor Concentration: If you are not removing the inhibitor, variations in its concentration between different batches of HPMA can affect the initiation of your polymerization. Consider quantifying the inhibitor concentration or implementing a standardized inhibitor removal protocol.
-
Presence of Impurities: Commercial HPMA can contain impurities such as methacrylic acid and propylene oxide. It is also known that commercial HPMA is a mixture of isomers, primarily this compound and 1-methyl-2-hydroxyethyl methacrylate.[8] These impurities can affect the kinetics of your polymerization and the properties of the resulting polymer. If your application is sensitive to these impurities, consider purifying the HPMA by distillation under reduced pressure, but be aware of the hazards of heating a monomer.
-
Water Content: HPMA can absorb moisture from the air. High water content can interfere with certain types of polymerization. Consider using anhydrous handling techniques and drying the monomer with a suitable drying agent like anhydrous calcium chloride before use.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the inhibitor in HPMA?
A1: The inhibitor, typically monomethyl ether hydroquinone (MEHQ), is a free-radical scavenger.[1] It reacts with and neutralizes any free radicals that may form in the monomer, thus preventing the initiation of a polymerization chain reaction. As illustrated in the diagram below, the inhibitor's effectiveness is dependent on the presence of oxygen.
Caption: Mechanism of Polymerization Inhibition by MEHQ in the Presence of Oxygen.
Q2: Can I store HPMA in the freezer to prolong its shelf life?
A2: It is not recommended to store HPMA in the freezer. While low temperatures slow down polymerization, freezing can cause phase separation of the monomer and the inhibitor. This can lead to localized areas with very low inhibitor concentration, increasing the risk of polymerization upon thawing. The recommended storage temperature is between 2-8°C.
Q3: What analytical techniques can I use to check the purity of my HPMA?
A3: Several analytical techniques can be employed to assess the purity of HPMA:
-
Gas Chromatography (GC): Useful for quantifying the monomer purity and identifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the concentration of the inhibitor (e.g., MEHQ).
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the characteristic functional groups of HPMA (e.g., C=O, C=C, O-H).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[8]
-
Karl Fischer Titration: Specifically used to determine the water content.
Q4: Is it necessary to replenish the oxygen in a partially used bottle of HPMA?
A4: For long-term storage (more than 4 weeks) of a partially used container, it is advisable to replenish the dissolved oxygen content.[1] This can be achieved by gently swirling the contents with the cap open in the air for a few minutes. This ensures that the inhibitor remains effective.
Experimental Workflow for Purity Assessment
The following diagram outlines a logical workflow for assessing the purity of HPMA before use in a critical application.
Caption: A Step-by-Step Workflow for HPMA Purity Assessment.
References
-
This compound - Chemius. Available at: [Link]
-
Hydroxypropyl Methacrylate | C7H12O3 | CID 34023 - PubChem - NIH. Available at: [Link]
-
1.1 PRODUCT NAME> this compound Inhibited - GJ Chemical. Available at: [Link]
-
Safety Data Sheet Hydroxypropyl Methacrylate (HPMA) Revision 4, Date 09 Jan 2023 - Redox. Available at: [Link]
-
Synthesis and Structure of this compound-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate - MDPI. Available at: [Link]
-
This compound (2-HPMA) - Ataman Kimya. Available at: [Link]
-
This compound (HPMA) | CAS 27813-02-1 | Connect Chemicals. Available at: [Link]
Sources
- 1. jamorin.com [jamorin.com]
- 2. This compound Distributor – Buy For Resins & Coatings [chemicalbull.com]
- 3. This compound (HPMA) | CAS 27813-02-1 | Connect Chemicals [connectchemicals.com]
- 4. This compound: A Versatile Monomer in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 5. Mobile [my.chemius.net]
- 6. 2spi.com [2spi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Hydroxypropyl Methacrylate | C7H12O3 | CID 34023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. redox.com [redox.com]
- 10. Synthesis and Structure of this compound-Capped Isophorone Diisocyanate and Poly(Propylene Glycol) Urethane Mixtures and the Properties of their UV-Cured Co-Networks with Isobornyl Methacrylate | MDPI [mdpi.com]
Technical Support Center: Overcoming Oxygen Inhibition in the Photopolymerization of HPMA
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This guide is designed for researchers, scientists, and drug development professionals working with the photopolymerization of 2-hydroxypropyl methacrylate (HPMA). It provides in-depth troubleshooting advice and answers to frequently asked questions regarding oxygen inhibition, a common challenge that can lead to incomplete curing and compromised material properties.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts to provide a solid understanding of why oxygen inhibition occurs and how to recognize it.
Q1: What is oxygen inhibition in photopolymerization, and how does it work?
A: Oxygen inhibition is a phenomenon where molecular oxygen (O₂) interferes with the free-radical polymerization process.[1][2] In the photopolymerization of HPMA, a photoinitiator absorbs UV light and generates highly reactive free radicals. These radicals are intended to react with HPMA monomers, initiating a chain reaction that forms a cross-linked polymer network.[2] However, oxygen molecules, which are themselves radicals in their ground state (a triplet state), are highly reactive toward the carbon-centered radicals of the growing polymer chains.[3][4] This reaction forms stable peroxy radicals, which are much less reactive and often terminate the polymerization chain, preventing the formation of a fully cured polymer.[2][5] This issue is particularly pronounced at the surface of the reaction mixture, where oxygen from the air can continuously diffuse into the material.[1][6]
Here is a simplified diagram illustrating the mechanism:
Caption: Mechanism of Oxygen Inhibition.
Q2: Why does HPMA seem particularly susceptible to oxygen inhibition?
A: While all free-radical polymerizations are susceptible to oxygen inhibition, several factors related to HPMA and its common applications can exacerbate the issue:
-
Monomer Reactivity: Methacrylates like HPMA are generally less reactive than acrylates. This slower propagation rate gives oxygen more time to diffuse and react with the growing polymer chains.[2]
-
Viscosity: HPMA formulations, especially for hydrogels, often have a relatively low viscosity to allow for easy handling and mixing. However, lower viscosity allows for faster diffusion of oxygen into the reaction medium, increasing the likelihood of inhibition.[1][7]
-
Application Thickness: HPMA is frequently used to create thin films, coatings, or hydrogels. In these applications, the high surface-area-to-volume ratio allows atmospheric oxygen to readily penetrate a significant portion of the material's depth, leading to incomplete surface curing.[1][6]
Q3: What are the common signs of oxygen inhibition in my HPMA polymerization?
A: The most common and easily observable sign of oxygen inhibition is a tacky or sticky surface on the cured polymer.[2][8] This occurs because the polymerization is incomplete at the air-interface, leaving behind unreacted monomers and oligomers.[8] Other signs include:
-
Incomplete or "gummy" curing throughout the bulk of the material.
-
Longer than expected curing times or a noticeable "induction period" where polymerization doesn't seem to start.[9]
-
Reduced mechanical properties of the final product, such as lower hardness or modulus.[10][11]
Part 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My HPMA hydrogel isn't curing at all, or is only partially cured and feels like a viscous liquid.
Possible Cause: A high concentration of dissolved oxygen throughout the bulk of your monomer solution is preventing polymerization from initiating effectively.
Solutions:
| Strategy | Description | Pros | Cons |
| Physical: Inert Gas Purging | Bubbling an inert gas like nitrogen or argon through your monomer solution for 10-20 minutes before adding the photoinitiator and curing.[1][4] | Highly effective at removing dissolved oxygen.[4] | Requires a source of inert gas and careful handling to avoid reintroducing oxygen. |
| Physical: Freeze-Pump-Thaw | For highly sensitive applications, subjecting the monomer solution to several cycles of freezing (with liquid nitrogen), evacuating the headspace under vacuum, and thawing. | Extremely effective for removing dissolved oxygen. | Time-consuming, requires specialized equipment (vacuum line, liquid nitrogen). |
| Chemical: Increase Photoinitiator Concentration | Increasing the photoinitiator concentration (e.g., from 0.5 wt% to 1-2 wt%).[1][2] | Simple to implement. The excess radicals generated will sacrificially react with and consume the dissolved oxygen.[2] | Can be costly and may affect the final properties of the polymer if used in excess.[2] |
| Process: Increase Light Intensity | Using a higher intensity UV light source.[8][12] | Can significantly speed up the rate of radical generation, helping to consume oxygen more rapidly.[1] | May require different equipment. High intensity can also lead to increased shrinkage and stress.[13] |
Problem 2: The bulk of my HPMA polymer is solid, but the surface remains tacky or wet.
Possible Cause: While the dissolved oxygen in the bulk was consumed, continuous diffusion of atmospheric oxygen at the surface is inhibiting polymerization at the air-interface.
Solutions:
| Strategy | Description | Pros | Cons |
| Physical: Inert Atmosphere Curing | Curing the sample in a nitrogen-filled glove box or a custom-built chamber purged with an inert gas.[1][4] | The most effective method for eliminating surface tackiness.[2][4] | Can be expensive and complex to set up.[2] |
| Physical: Use of a Barrier Layer | Applying a physical barrier over the surface of the monomer solution before curing. Examples include a glass slide, a transparent polymer film (like PET or PE), or a layer of an oxygen-impermeable liquid like glycerin or mineral oil.[1][2][14] | Simple, inexpensive, and very effective.[14] | The barrier must be removed post-curing, which can sometimes be difficult or affect the surface finish. |
| Chemical: Addition of Oxygen Scavengers | Incorporating additives into the formulation that preferentially react with oxygen or the resulting peroxy radicals.[3] | Can be a very effective "in-formulation" solution. | May affect the biocompatibility or other properties of the final material. Requires careful formulation development. |
| - Amines (e.g., MDEA) | Tertiary amines can donate a hydrogen atom to peroxy radicals, regenerating an active radical and minimizing termination.[2] | Low cost and effective.[2] | Can cause yellowing and may have an odor.[2] |
| - Thiols (e.g., PETMP) | Thiols are excellent hydrogen donors and highly effective at mitigating oxygen inhibition.[2][10] | Very effective, even at low concentrations.[2] | Can have a strong, unpleasant odor.[2] |
| - Phosphines (e.g., TPP) | Triphenylphosphine (TPP) and other phosphites can react with and consume oxygen.[1][5] | Highly effective.[5] | Can introduce new chemical species into the final product. |
Problem 3: My polymerization is very slow, and the final conversion of HPMA is low.
Possible Cause: A combination of moderate oxygen inhibition and suboptimal curing parameters is slowing down the polymerization kinetics.
Solutions:
| Strategy | Description | Pros | Cons |
| Process: Post-Curing | After the initial cure, subjecting the polymer to an additional period of UV exposure, sometimes at an elevated temperature (if the material is stable).[15][16] | Can significantly increase the final monomer conversion and improve mechanical properties.[16] | Adds an extra step to the process. |
| Formulation: Increase Monomer Functionality | If the application allows, adding a small amount of a di- or tri-functional methacrylate crosslinker. | Higher functionality monomers react faster and build a network more quickly, which can trap radicals and limit oxygen diffusion.[1] | Will change the mechanical properties of the final polymer (e.g., increase stiffness and brittleness).[2] |
| Formulation: Increase Viscosity | Adding a viscosity modifier (e.g., a higher molecular weight polymer) to the formulation. | Higher viscosity slows the diffusion of oxygen into the sample.[1][7] | Can make the monomer solution more difficult to handle and degas. |
Part 3: Experimental Protocols
Here are detailed step-by-step protocols for common methods to mitigate oxygen inhibition.
Protocol 1: Curing HPMA Hydrogels Under a Nitrogen Atmosphere
This protocol is highly effective for both bulk and surface cure.
-
Prepare Monomer Solution: In a suitable container, mix your HPMA monomer, crosslinker (if any), and solvent (e.g., water or PBS).
-
Nitrogen Purge (Degassing): Place the container in a desiccator or a sealable chamber. Purge the chamber with nitrogen gas for 15-20 minutes to displace the air. For direct degassing, you can gently bubble nitrogen through the liquid solution using a long needle, ensuring not to splash the solution.
-
Add Photoinitiator: Briefly open the chamber in a nitrogen-purged glovebox (if available) or quickly in the open air to add the pre-weighed photoinitiator. Swirl gently to dissolve. Reseal and purge with nitrogen for another 5 minutes.
-
Dispense and Cure: Dispense the monomer solution into your mold or onto your substrate inside the nitrogen-purged environment. Expose to UV light of the appropriate wavelength and intensity for the required time.
-
Post-Cure (Optional): Maintain the nitrogen atmosphere during any post-curing steps to ensure complete surface polymerization.
Caption: Workflow for Curing in an Inert Atmosphere.
Protocol 2: Using a Physical Barrier (Glycerin) to Prevent Surface Inhibition
This is a simple and cost-effective method for achieving a tack-free surface.
-
Prepare and Degas Monomer Solution: Prepare your HPMA formulation as usual. A brief nitrogen purge (5-10 minutes) is recommended to remove dissolved oxygen, though this method primarily targets atmospheric oxygen.
-
Dispense Monomer Solution: Dispense the solution into your mold or onto your substrate.
-
Apply Barrier: Carefully apply a thin layer of glycerin over the entire surface of the monomer solution. Ensure complete coverage without introducing air bubbles.
-
Cure: Place the sample under your UV lamp and irradiate for the intended duration. The glycerin is transparent to most UV wavelengths used for polymerization.
-
Wash: After curing, thoroughly wash the surface of the polymer with deionized water or ethanol to remove the glycerin layer.
-
Dry: Gently dry the surface with a lint-free wipe or a stream of nitrogen. The surface should be smooth and tack-free.
References
-
RadTech International North America. (n.d.). An Overview of Oxygen Inhibition in Photocuring. RadTech. Retrieved from [Link]
-
Ligon, S. C., et al. (2014). Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization. Chemical Reviews, 114(1), 557-589. Retrieved from [Link]
-
Bomar. (n.d.). How to Reduce the Effects of Oxygen Inhibition. Retrieved from [Link]
-
Husár, B., et al. (2014). Experimental Comparison of Various Anti-Oxygen Inhibition Strategies in LED Curing. RadTech. Retrieved from [Link]
-
Vienna University of Technology. (n.d.). Oxygen Inhibition. IAS. Retrieved from [Link]
-
Lalevée, J., et al. (2014). Methods to overcome oxygen inhibition in free radical photopolymerizations. ResearchGate. Retrieved from [Link]
-
Biernat, M., & Rokicki, G. (2005). Oxygen inhibition of photopolymerization processes and methods of its suppression. ResearchGate. Retrieved from [Link]
-
Dymax. (n.d.). How to Overcome Oxygen Inhibition in Light-Curable Adhesives. Retrieved from [Link]
-
Longchang Chemical. (2022). How to inhibit oxygen blocking?. Retrieved from [Link]
-
RadTech International North America. (n.d.). A Photochemical Method to Eliminate Oxygen Inhibition in Photocured Systems. RadTech. Retrieved from [Link]
-
Lee, H., et al. (2022). Evaluating oxygen shielding effect using glycerin or vacuum with varying temperature on 3D printed photopolymer in post-polymerization. Journal of the Mechanical Behavior of Biomedical Materials, 130, 105170. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxygen inhibition of photopolymerization processes and methods of its suppression | Request PDF. Retrieved from [Link]
-
RadTech International North America. (n.d.). The Impact of Oxygen on Photopolymerization Kinetics. RadTech. Retrieved from [Link]
-
Chalker, S. L., et al. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter, 17(23), 5845-5854. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter. Retrieved from [Link]
-
Lalevée, J., et al. (2010). Overcoming the Oxygen Inhibition in the Photopolymerization of Acrylates: A Study of the Beneficial Effect of Triphenylphosphine. ResearchGate. Retrieved from [Link]
-
O'Brien, A. K., & Bowman, C. N. (2006). Impact of oxygen on photopolymerization kinetics and polymer structure. ResearchGate. Retrieved from [Link]
-
Höfer, M., et al. (2008). Oxygen Scavengers and Sensitizers for Reduced Oxygen Inhibition in Radical Photopolymerization. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). EP0527207B1 - Polymer compositions containing oxygen scavenging compounds.
-
Royal Society of Chemistry. (2021). Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels. Soft Matter. Retrieved from [Link]
-
Shamsabadi, A. A., et al. (2021). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. ACS Publications. Retrieved from [Link]
-
O'Brien, A. K., & Bowman, C. N. (2006). Impact of Oxygen on Photopolymerization Kinetics and Polymer Structure. ResearchGate. Retrieved from [Link]
-
Yim, D., et al. (2022). Polyesters Incorporating Gallic Acid as Oxygen Scavenger in Biodegradable Packaging. MDPI. Retrieved from [Link]
-
Kostka, L., et al. (2012). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 64, 1-1. Retrieved from [Link]
-
MY Polymers Ltd. (n.d.). Inert Atmosphere Guide. Retrieved from [Link]
-
Kuila, A., et al. (2022). A Review of Critical Issues in High-Speed Vat Photopolymerization. MDPI. Retrieved from [Link]
-
Kang, H. J., et al. (2018). Ascorbic Acid-Based Oxygen Scavenger in Active Food Packaging System for Raw Meatloaf. Journal of Food Science, 83(10), 2536-2542. Retrieved from [Link]
-
Marvizadeh, M., et al. (2022). 3D printing and post-curing optimization of photopolymerized structures: Basic concepts and effective tools for improved thermomechanical properties. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). High-Tg Vat Photopolymerization Materials Based on In Situ Sequential Interpenetrating Polymer Networks of Maleimide and Cyanate Ester Monomers. Retrieved from [Link]
-
Chen, C., et al. (2022). Effect of post-curing conditions on surface characteristics, physico-mechanical properties, and cytotoxicity of a 3D-printed denture base polymer. Journal of Dentistry, 126, 104291. Retrieved from [Link]
-
Macias, A., et al. (2021). Effects of Curing on Photosensitive Resins in SLA Additive Manufacturing. ResearchGate. Retrieved from [Link]
-
Macias, A., et al. (2021). Effects of Curing on Photosensitive Resins in SLA Additive Manufacturing. MDPI. Retrieved from [Link]
-
How It Comes Together. (2023, November 13). How Does Photopolymerization Work In 3D Printing? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. radtech.org [radtech.org]
- 2. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 3. radtech.org [radtech.org]
- 4. mypolymers.com [mypolymers.com]
- 5. researchgate.net [researchgate.net]
- 6. radtech.org [radtech.org]
- 7. longchangchemical.com [longchangchemical.com]
- 8. How to Overcome Oxygen Inhibition in Light-Curable Adhesives - Dymax [dymax.com]
- 9. researchgate.net [researchgate.net]
- 10. radtech.org [radtech.org]
- 11. Oxygen inhibition of free-radical polymerization is the dominant mechanism behind the “mold effect” on hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of post-curing conditions on surface characteristics, physico-mechanical properties, and cytotoxicity of a 3D-printed denture base polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Purification of HPMA-Based Polymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(2-hydroxypropyl)methacrylamide (HPMA)-based polymers. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the critical step of removing unreacted HPMA monomer from your polymer products. Adherence to rigorous purification protocols is paramount for ensuring the safety, efficacy, and reproducibility of your experimental results, particularly in biomedical applications.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of unreacted HPMA monomer so critical?
The presence of residual HPMA monomer in a final polymer product can have significant detrimental effects. Methacrylate monomers are known to be cytotoxic and can elicit inflammatory responses, which is a major concern for in vivo applications such as drug delivery.[1] Furthermore, unreacted monomer can interfere with downstream applications by altering the physicochemical properties of the polymer, such as its molecular weight distribution, solubility, and self-assembly behavior. For accurate and reliable experimental outcomes, minimizing residual monomer content is a non-negotiable step.
Q2: What are the primary methods for removing unreacted HPMA monomer?
Several well-established techniques are employed for the purification of HPMA-based polymers. The most common methods include:
-
Precipitation: This technique involves dissolving the polymer in a good solvent and then adding a non-solvent to cause the polymer to precipitate, leaving the monomer and other small molecules in solution.[][3][4]
-
Dialysis: A size-based separation method where the polymer solution is placed in a semi-permeable membrane bag with a specific molecular weight cut-off (MWCO). The bag is then submerged in a large volume of a suitable solvent, allowing the smaller monomer molecules to diffuse out while retaining the larger polymer chains.[5][6][7][8]
-
Size Exclusion Chromatography (SEC): Also known as gel permeation chromatography (GPC), this method separates molecules based on their hydrodynamic volume. Larger polymer molecules elute first, while smaller monomer molecules are retained in the pores of the chromatography column.[9][10][11][12]
-
Tangential Flow Filtration (TFF): An efficient and scalable filtration method where the polymer solution is pumped tangentially across a membrane. Smaller molecules like monomers pass through the membrane (permeate), while the larger polymer is retained (retentate).[13][14][15][16]
Q3: How do I select the most appropriate purification method for my HPMA polymer?
The choice of purification method depends on several factors, including the polymer's properties (molecular weight, solubility), the scale of your experiment, the required final purity, and the available equipment. The table below provides a comparative overview to aid in your decision-making process.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Precipitation | Differential solubility | Fast, simple, and cost-effective for large quantities.[][3] | Potential for polymer loss, may trap impurities, and requires careful solvent selection.[17] | Rapid purification of moderate to large quantities of polymer where ultra-high purity is not the primary concern. |
| Dialysis | Size-based diffusion across a semi-permeable membrane | Gentle on the polymer, effective for removing small molecules, and relatively simple to set up.[3] | Time-consuming, requires large volumes of solvent, and may not be suitable for very low molecular weight polymers.[3][7] | Lab-scale purification of water-soluble or organic-soluble polymers, especially when preserving the polymer's structure is critical.[5] |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic volume | High resolution, can provide information on molecular weight distribution, and is highly effective for achieving high purity.[9][10] | Requires specialized equipment (HPLC/GPC system), can be costly, and is often limited to smaller sample volumes for preparative scale.[3] | High-purity purification of small to moderate quantities of polymer and for analytical characterization of molecular weight.[18] |
| Tangential Flow Filtration (TFF) | Size-based separation with cross-flow filtration | Rapid, scalable, and efficient for processing large volumes.[13][16] | Requires a dedicated TFF system, and membrane fouling can be an issue. | Large-scale purification and concentration of polymers, particularly in industrial or process development settings.[14][15] |
Q4: What level of residual HPMA monomer is considered acceptable?
The acceptable level of residual monomer is highly dependent on the intended application. For biomedical applications, particularly those involving parenteral administration, the concentration of residual monomer should be as low as practicably achievable. While specific limits can vary, aiming for a residual monomer content below 0.1% (w/w) is a common goal. It is crucial to use sensitive analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to accurately quantify the residual monomer content after purification.[19][20][21][22]
Troubleshooting Guides
Problem 1: My HPMA polymer precipitates during dialysis.
-
Probable Cause: The dialysis solvent is a poor solvent for the polymer, or the polymer concentration is too high, leading to aggregation and precipitation.
-
Solution:
-
Solvent Selection: Ensure the dialysis solvent is a good solvent for your specific HPMA polymer. For copolymers, a solvent system that dissolves all components may be necessary.
-
Polymer Concentration: Reduce the initial concentration of your polymer solution before starting dialysis. A lower concentration can prevent intermolecular interactions that lead to precipitation.
-
Temperature: For some polymers, performing the dialysis at a slightly elevated or reduced temperature can improve solubility.
-
Agitation: Ensure gentle but consistent stirring of the dialysis buffer to facilitate efficient monomer removal and prevent localized concentration gradients.
-
Problem 2: I'm still detecting a high level of residual HPMA monomer after multiple precipitations.
-
Probable Cause: The polymer is trapping the monomer as it precipitates, or the non-solvent is not effectively washing the precipitated polymer.
-
Solution:
-
Slow Addition of Non-Solvent: Add the non-solvent dropwise to the polymer solution while vigorously stirring. This promotes the formation of a fine precipitate and minimizes the trapping of impurities.[17]
-
Multiple Purification Cycles: Repeat the precipitation process 2-3 times for more effective removal of the monomer.[3][4]
-
Washing the Precipitate: After centrifugation or filtration, thoroughly wash the polymer precipitate with fresh non-solvent to remove any remaining monomer.
-
Alternative Non-Solvent: Experiment with different non-solvents. An ideal non-solvent will have high solubility for the monomer but very low solubility for the polymer.
-
Problem 3: My polymer seems to be degrading during purification.
-
Probable Cause: The purification conditions (e.g., exposure to heat, harsh solvents, or extreme pH) may be causing chain scission or side-chain hydrolysis.
-
Solution:
-
Mild Conditions: Whenever possible, perform purification steps at room temperature or below.
-
Solvent Purity: Use high-purity solvents to avoid contaminants that could initiate degradation.
-
pH Control: If using aqueous solutions, ensure the pH is within a range that is stable for your polymer.
-
Gentle Methods: Consider using gentler purification techniques like dialysis or TFF over methods that might involve more aggressive conditions.
-
Problem 4: I am getting poor separation with Size Exclusion Chromatography (SEC).
-
Probable Cause: The column is not appropriate for the molecular weight of your polymer, the mobile phase is interacting with the polymer or the column, or the column is overloaded.
-
Solution:
-
Column Selection: Choose an SEC column with a pore size and separation range that is appropriate for the molecular weight of your polymer and the HPMA monomer.[18]
-
Mobile Phase Optimization: The mobile phase should be a good solvent for the polymer and should not interact with the stationary phase. Adding a small amount of salt to aqueous mobile phases can sometimes reduce non-specific interactions.
-
Sample Concentration and Volume: Inject a smaller volume or a more dilute sample to avoid overloading the column, which can lead to peak broadening and poor resolution.
-
Flow Rate: Optimize the flow rate. A lower flow rate can sometimes improve resolution, but it will also increase the run time.
-
Experimental Protocols & Workflows
Protocol 1: Purification of HPMA Polymer by Precipitation
-
Dissolution: Dissolve the crude polymer in a minimal amount of a good solvent (e.g., acetone, methanol, or dimethylformamide).
-
Precipitation: Slowly add the polymer solution to a large volume (typically 10-fold excess) of a cold, stirred non-solvent (e.g., diethyl ether, cold water, or hexane). A white polymer precipitate should form.[6][23]
-
Isolation: Collect the precipitated polymer by filtration or centrifugation.
-
Washing: Wash the polymer pellet with fresh non-solvent to remove residual monomer.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
-
Validation: Analyze the dried polymer for residual monomer using HPLC or GC.
Protocol 2: Purification of HPMA Polymer by Dialysis
-
Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (e.g., 3.5 kDa or 7 kDa, ensuring it is smaller than your polymer's molecular weight).[5] Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Dissolve the crude polymer in a suitable solvent and load it into the dialysis bag, leaving some headspace.
-
Dialysis: Immerse the sealed dialysis bag in a large container of the dialysis solvent (at least 100-fold volume excess). Stir the solvent gently.
-
Solvent Exchange: Change the dialysis solvent frequently (e.g., every 4-6 hours for the first day, then less frequently) for 2-3 days to maintain a high concentration gradient for monomer diffusion.[6][24]
-
Recovery: Recover the purified polymer solution from the dialysis bag.
-
Lyophilization: If the polymer is in an aqueous solution, freeze-dry (lyophilize) it to obtain a solid product.[5][6]
-
Validation: Analyze the purified polymer for residual monomer.
Protocol 3: Purification by Preparative Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate the preparative SEC system with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude polymer in the mobile phase and filter it through a 0.45 µm filter to remove any particulates.
-
Injection: Inject the prepared polymer solution onto the SEC column.
-
Fraction Collection: Collect fractions as they elute from the column. The polymer will elute first, followed by the smaller monomer.
-
Analysis of Fractions: Analyze the collected fractions (e.g., by UV-Vis spectroscopy or refractive index) to identify those containing the pure polymer.
-
Pooling and Concentration: Pool the polymer-containing fractions and remove the solvent (e.g., by rotary evaporation or lyophilization).
-
Validation: Confirm the purity of the final product by analytical SEC or another appropriate method.
References
-
Synthesis and Characterization of Biodegradable HPMA-Oligolysine Copolymers for Improved Gene Delivery. (n.d.). PMC. [Link]
-
An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings. (n.d.). Paint.org. [Link]
-
Size-exclusion chromatography. (2023, December 29). In Wikipedia. [Link]
-
Is there any method other than precipitation to remove residual monomer from polymer solution? (2020, January 3). ResearchGate. [Link]
-
Video: Size-Exclusion Chromatography. (2024, December 5). JoVE. [Link]
-
Size-exclusion chromatography (SEC) of branched polymers and polysaccharides. (2010, October 22). PMC. [Link]
-
Size-Exclusion Chromatography: Molecular Weight in 4 Steps. (n.d.). Bitesize Bio. [Link]
-
[Determination of residual monomers in polymer water treatment chemicals using high performance liquid chromatography]. (2008). PubMed. [Link]
-
SUPPORTING INFORMATION 1. Poly(HPMA) monomer synthesis 1.1 N-2-hydroxypropyl methacrylamide Scheme S1. Synthesis of N-2-hyd. (n.d.). University of Nebraska-Lincoln. [Link]
- Methods for one-step purification of organic polymers using tangential flow filtration. (2007).
-
How could I effectively remove the monomers after free radical polymerization? (2019, September 11). ResearchGate. [Link]
-
HPMA copolymers: Origins, early developments, present, and future. (n.d.). PMC. [Link]
- Method of preparing of hydroxypropyl methacrylate (HPMA) - dexamethasone polymer. (n.d.).
-
Synthesis of Poly(N-(2-hydroxypropyl) Methacrylamide) Brushes by Interface- Mediated RAFT Polymerization. (n.d.). The Royal Society of Chemistry. [Link]
-
Refolding Hydrogels Self-Assembled from HPMA Graft Copolymers by Antiparallel Coiled-Coil Formation. (n.d.). PMC. [Link]
-
the detection and estimation of residual monomer in polymethyl methacrylate. (1955). ResearchGate. [Link]
-
What is tangential flow filtration? | tff filtration vs ultrafiltration. (n.d.). Hawach. [Link]
-
What Is Tangential Flow Filtration? (2023, April 25). Severn Sales. [Link]
-
Techniques for reducing residual monomer content in polymers: A review. (2004). ResearchGate. [Link]
-
Simultaneous Determination of 17 Residual Monomers in Adhesives by Gas Chromatography–Mass Spectrometry. (2023, November 1). LCGC International. [Link]
- Process for removing unreacted monomers from polymerization slurries. (n.d.).
-
Some advices for purifying a polymer ? (2023, March 7). ResearchGate. [Link]
-
Using of HPLC Analysis for Evaluation of Residual Monomer Content in Denture Base Material and Their Effect on Mechanical Properties. (n.d.). ResearchGate. [Link]
-
Tangential flow filtration. (n.d.). Cytiva. [Link]
-
Automated Polymer Purification Using Dialysis. (2020, September 15). MDPI. [Link]
-
Polymer Purification. (2018, September 20). YouTube. [Link]
-
Residual Monomer Analysis and Testing. (n.d.). Polymer Solutions. [Link]
-
A user-guide for polymer purification using dialysis. (n.d.). RSC Publishing. [Link]
-
Automated Polymer Purification Using Dialysis. (2020, September 15). PubMed. [Link]
-
How can i separate a polymer after a polymerization reaction from the unreacted monomers, taking in consideration that it's really sticky? (2020, October 13). ResearchGate. [Link]
Sources
- 1. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Biodegradable HPMA-Oligolysine Copolymers for Improved Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Automated Polymer Purification Using Dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.paint.org [docs.paint.org]
- 10. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 11. Video: Size-Exclusion Chromatography [jove.com]
- 12. Size-exclusion chromatography (SEC) of branched polymers and polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US20070173634A1 - Methods for one-step purification of organic polymers using tangential flow filtration - Google Patents [patents.google.com]
- 14. rocker.com.tw [rocker.com.tw]
- 15. What Is Tangential Flow Filtration? | Tanfil 100 | Tangential Flow Filtration System [severnsaleslabequip.com]
- 16. repligen.com [repligen.com]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
- 19. [Determination of residual monomers in polymer water treatment chemicals using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. jps.usm.my [jps.usm.my]
- 22. polymersolutions.com [polymersolutions.com]
- 23. CN103059220A - Method of preparing of hydroxypropyl methacrylate (HPMA) - dexamethasone polymer - Google Patents [patents.google.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Controlled Polymerization of HPMA
Ticket ID: HPMA-POLY-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The Engineering of HPMA
Welcome to the HPMA Polymerization Support Center. You are likely here because N-(2-hydroxypropyl)methacrylamide (HPMA) is deceivingly complex. While it is a "More Activated Monomer" (MAM) similar to methyl methacrylate, its strong hydrogen-bonding capacity and aqueous solubility profile create unique challenges in controlled radical polymerization (CRP).
This guide does not just list reagents; it engineers a system to minimize dispersity (Đ) and maximize end-group fidelity. We focus on the two dominant methodologies: RAFT (Reversible Addition-Fragmentation chain Transfer) and ATRP (Atom Transfer Radical Polymerization).[1][2]
Module 1: Catalyst & Method Selection Matrix
Diagnostic Question: Which method fits your target architecture and available equipment?
Use the following decision tree to select your polymerization route.
Module 2: RAFT Polymerization (The Gold Standard)
Context: RAFT is generally preferred for HPMA because it avoids transition metal contamination, which is critical for biomedical applications.
2.1 The Catalyst (CTA) Selection
For HPMA (a methacrylamide), you must use a Chain Transfer Agent (CTA) capable of stabilizing a tertiary radical.
-
The Choice: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) .
-
Why?
-
R-Group (Leaving Group): The cyanovaleric acid group forms a tertiary radical, which is a good match for the propagating HPMA radical.
-
Z-Group (Stabilizing Group): The phenyl group activates the C=S bond sufficiently for methacrylamides.
-
Avoid: Xanthates (ineffective for MAMs) or simple trithiocarbonates unless specifically tuned (e.g., DDMAT), as they may cause retardation.
-
2.2 Standard Operating Procedure (SOP)
Protocol ID: RAFT-HPMA-AQ-70
| Parameter | Specification | Rationale |
| Solvent | Acetate Buffer (pH 5.[3]2) or Methanol | Water/Buffer minimizes chain transfer to solvent; pH < 6 prevents hydrolysis of the CTA (dithiobenzoate). |
| [M]:[CTA]:[I] | 60 : 1 : 0.2 | High CTA-to-Initiator ratio ensures the majority of chains are living. |
| Initiator | ACVA (4,4'-Azobis(4-cyanovaleric acid)) | Water-soluble azo-initiator; matches the R-group of CPADB. |
| Temperature | 70°C | Optimal decomposition rate for ACVA ( |
| Time | 6-12 Hours | Stop at <80% conversion to maintain low Đ. |
Step-by-Step Workflow:
-
Dissolution: Dissolve HPMA (1.0 g, 6.98 mmol), CPADB (32.6 mg, 0.116 mmol), and ACVA (6.5 mg, 0.023 mmol) in 5 mL of Acetate Buffer (pH 5.2).
-
Degassing: Seal the vial with a septum. Purge with high-purity nitrogen or argon for 30 minutes. Critical: Oxygen is the primary cause of induction periods.
-
Polymerization: Immerse in a pre-heated oil bath at 70°C.
-
Quenching: Submerge the vial in liquid nitrogen or an ice bath and expose to air to terminate radicals.
-
Purification: Precipitate into cold acetone/diethyl ether mix (1:1). Centrifuge and dry under vacuum.
Module 3: Aqueous ATRP (The Alternative)
Context: Use this when you need halide end-groups for "click" chemistry or when grafting from surfaces (SI-ATRP).
3.1 The Catalyst System
Aqueous ATRP is difficult because water causes the Cu(I) activator to disproportionate into Cu(0) and Cu(II) (deactivator).[4] You must use a ligand that stabilizes Cu(I).
-
Ligand: TPMA (Tris(2-pyridylmethyl)amine) or Me6TREN .
-
Catalyst: Cu(I)Br or Cu(I)Cl.
-
Initiator: HEBiB (2-Hydroxyethyl 2-bromoisobutyrate) or similar tertiary bromides.
3.2 Mechanism & Logic
Module 4: Troubleshooting & FAQs
Issue #1: "My polymer has a pink/red color after purification."
-
Diagnosis: This is the "RAFT Agent" effect. The dithiobenzoate end-group is chromophoric (pink/red).
-
Solution: This confirms high end-group fidelity (a good thing!). If color removal is required for biological assays, perform aminolysis (treat with hexylamine) or radical induced reduction (tributyltin hydride) to remove the dithioester end-group.
Issue #2: "High Dispersity (Đ > 1.4) in RAFT."
-
Root Cause A: High Conversion. Methacrylamides suffer from the "gel effect" early.
-
Fix: Stop the reaction at 60-70% conversion.
-
-
Root Cause B: Wrong Solvent. Using DMF or DMSO can sometimes lead to retardation due to solvent interactions.
-
Fix: Switch to an aqueous buffer (pH ~5) or Methanol.
-
Issue #3: "Hydrolysis of side chains."
-
Clarification: The HPMA amide side chain is very stable.[1] However, the CTA end-group is sensitive to hydrolysis at high pH (pH > 8).
-
Fix: Ensure your polymerization media is buffered between pH 5.0 and 6.0. Avoid basic workups.[5]
Issue #4: "No polymerization in ATRP (Induction Period)."
-
Root Cause: Dissolved Oxygen.[6]
-
Fix: Aqueous solutions hold more oxygen than organics. Increase degassing time to 45-60 mins or use freeze-pump-thaw cycles (3x). Alternatively, add a reducing agent (Ascorbic Acid) for ARGET ATRP to scavenge oxygen.
References
-
Scales, C. W., et al. (2005). "RAFT Polymerization of N-(2-Hydroxypropyl)methacrylamide in Aqueous Media." Macromolecules. Link
-
Thomas, D. B., et al. (2004). "Controlled Radical Polymerization of N-(2-Hydroxypropyl)methacrylamide via RAFT." Macromolecules. Link
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). "Macromolecular Engineering by Atom Transfer Radical Polymerization." Journal of the American Chemical Society. Link
-
Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process." Australian Journal of Chemistry. Link
-
Kopeček, J., & Kopečková, P. (2010). "HPMA copolymers: Origins, early developments, present, and future." Advanced Drug Delivery Reviews. Link
Sources
- 1. HPMA copolymers: Origins, early developments, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Controlled Radical Polymerization for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Precision Purity Analysis of 2-Hydroxypropyl Methacrylate (HPMA): An HPLC vs. GC Comparative Guide
Executive Summary
In the synthesis of biocompatible hydrogels, contact lenses, and dental composites, the purity of the monomer 2-Hydroxypropyl methacrylate (HPMA) is the single most critical variable affecting polymer performance. Commercial HPMA is typically a mixture of isomers (2-hydroxypropyl and 1-methyl-2-hydroxyethyl methacrylate) and often contains trace impurities like Methacrylic Acid (MAA) and Dimethacrylates (e.g., EGDMA) .
While Gas Chromatography (GC) is a traditional workhorse for volatile monomers, it poses significant risks for HPMA analysis due to on-column thermal polymerization. This guide objectively compares HPLC and GC methodologies, ultimately advocating for a Reverse-Phase HPLC (RP-HPLC) workflow as the superior standard for structural integrity and impurity profiling.
Comparative Analysis: HPLC vs. GC
The choice between HPLC and GC for HPMA is not merely a matter of preference but of chemical stability.
The Thermal Instability Challenge
HPMA is reactive.[1][2] In a GC injector port (typically 200°C+), methacrylates can undergo thermal initiation , leading to oligomerization inside the liner or column. This results in:
-
Peak Broadening: Artificial tailing due to on-column reaction.
-
Ghost Peaks: Late-eluting oligomers appearing in subsequent runs.
-
Underestimation of Purity: Monomer loss to polymerization.
Comparative Matrix
| Feature | RP-HPLC (Recommended) | GC-FID (Alternative) |
| Primary Mechanism | Partitioning (Hydrophobicity) | Volatility & Boiling Point |
| Operating Temp | Ambient to 40°C (Safe) | 150°C - 250°C (Risk of Polymerization) |
| Target Analytes | HPMA isomers, MAA, Cross-linkers, Inhibitors (MEHQ) | Volatile impurities, Residual Solvents |
| Sample Prep | Dilute & Shoot (ACN/Water) | Dilution (often requires derivatization for acids) |
| Detection Limit | Low ppm (UV @ 210 nm) | Low ppm (FID) |
| Risk Factor | Low (Solvent waste generation) | High (Thermal degradation/Artifacts) |
Strategic Method Development
To achieve a robust HPLC method, we must address the specific chemistry of HPMA impurities.
A. Column Selection: The Case for C18
While Phenyl-Hexyl columns offer unique selectivity for aromatic compounds, a high-density C18 (Octadecyl) column is the most robust choice for HPMA.
-
Reasoning: The primary separation challenge is resolving the hydrophilic Methacrylic Acid (MAA) from the HPMA isomers and the hydrophobic cross-linkers (EGDMA). A C18 column provides sufficient retentivity for the hydrophobic cross-linkers while allowing MAA to elute early.
B. Mobile Phase Logic: pH Control
Critical Insight: Methacrylic Acid (pKa ~4.65) will exist as a mixture of ionized (methacrylate) and non-ionized forms at neutral pH, leading to split peaks or severe tailing.
-
Solution: Acidify the mobile phase (pH 2.5 - 3.0) using Phosphoric Acid. This forces MAA into its non-ionized, protonated state, sharpening the peak and increasing retention slightly to separate it from the solvent front.
C. Isomer Resolution
Commercial HPMA exists as a mixture of isomers (approx. 75:25 ratio).
-
Standard C18: Often shows a "saddle" peak or partial separation.
-
Integration Strategy: For purity calculations, these isomers are typically integrated as a summed group unless specific isomer ratio determination is required (which requires a slower gradient or a specialized chiral/HILIC column).
Validated Experimental Protocol
This protocol is designed to be self-validating , meaning the resolution between specific marker peaks confirms the system's readiness.
Equipment & Reagents[3][4][5][6][7]
-
System: HPLC with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detection: UV at 210 nm (max absorption for carbonyl/alkene) and 254 nm (for MEHQ inhibitor monitoring).
Gradient Method
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Event |
| 0.0 | 95 | 5 | 1.0 | Equilibrate / Injection |
| 5.0 | 95 | 5 | 1.0 | Isocratic (Elute MAA) |
| 15.0 | 50 | 50 | 1.0 | Gradient (Elute HPMA) |
| 20.0 | 0 | 100 | 1.0 | Wash (Elute Dimethacrylates) |
| 25.0 | 95 | 5 | 1.0 | Re-equilibration |
System Suitability Criteria (Pass/Fail)
-
Resolution (Rs): > 1.5 between Methacrylic Acid and HPMA main peak.
-
Tailing Factor: < 1.5 for HPMA.
-
Sensitivity: S/N > 10 for 0.05% Methacrylic Acid standard.
Visualizations
Diagram 1: Analytical Decision Logic
This decision tree helps scientists choose the correct method based on their specific impurity of interest.
Caption: Analytical selection logic for HPMA. GC is reserved strictly for volatile solvents, while HPLC is the standard for monomer integrity.
Diagram 2: HPLC Workflow & Data Interpretation
The flow of the experiment from sample preparation to critical data analysis points.
Caption: Chromatographic elution order on a C18 column. Note the late elution of cross-linkers, which are critical to quantify to prevent brittle polymers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 34023, Hydroxypropyl Methacrylate. Retrieved from [Link]
-
Fleischer, H., et al. (2014). Qualitative and Quantitative Determination of Methacrylates in Dental Filling Materials.[3] American Laboratory. Retrieved from [Link]
-
Phenomenex (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Thermal Analysis of HPMA Copolymers for Drug Development
For researchers, scientists, and drug development professionals vested in the burgeoning field of polymer-based therapeutics, N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers represent a cornerstone of innovation. Their biocompatibility and tunable properties make them exceptional candidates for drug delivery systems.[1][2][3] A critical aspect of characterizing these copolymers lies in understanding their thermal behavior, which directly impacts their stability, processability, and ultimately, their in vivo performance. This guide provides an in-depth, comparative analysis of two primary thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—applied to HPMA copolymers. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into interpreting the resulting data.
The Imperative of Thermal Analysis for HPMA Copolymers
HPMA copolymers are amorphous polymers, meaning their constituent chains are arranged randomly. Unlike crystalline polymers, they do not have a distinct melting point. Instead, their thermal properties are characterized by the glass transition temperature (Tg) and their decomposition temperature .
-
Glass Transition Temperature (Tg): This is the reversible transition in amorphous materials from a hard, rigid state to a more flexible, rubbery state. For HPMA copolymers, the Tg is a crucial parameter that influences:
-
Drug Stability: If the storage temperature of a drug-copolymer conjugate is above the Tg, the increased polymer chain mobility can potentially lead to drug degradation or altered release kinetics.
-
Manufacturing and Processing: Knowledge of the Tg is essential for processes like lyophilization and tableting, where the material's mechanical properties are critical.
-
In Vivo Behavior: The Tg can influence the flexibility of the polymer chains, which may have implications for their interaction with biological systems.
-
-
Decomposition Temperature: This is the temperature at which the copolymer begins to chemically break down. TGA is instrumental in determining the thermal stability of the copolymer and its conjugates. This is particularly important for:
-
Assessing Thermal Stability: Ensuring the copolymer is stable under storage and processing conditions.
-
Understanding the Influence of Conjugated Drugs: The presence of a conjugated drug can alter the thermal stability of the parent copolymer.
-
Differential Scanning Calorimetry (DSC): Unveiling the Glass Transition
DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[4] This technique is highly sensitive to changes in heat capacity, making it ideal for determining the Tg of amorphous polymers like HPMA copolymers.
Interpreting a DSC Thermogram of an HPMA Copolymer
A typical DSC thermogram for an HPMA copolymer will show a step-like change in the baseline.[5] This inflection point is the glass transition.[6] The Tg is typically reported as the midpoint of this transition. For some copolymers, an endothermic peak may be observed at the glass transition, which is often due to enthalpy relaxation and can be influenced by the thermal history of the sample.[6]
Experimental Protocol: DSC Analysis of HPMA Copolymers
This protocol is designed to provide a reliable and reproducible method for determining the Tg of HPMA copolymers.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry HPMA copolymer sample into a standard aluminum DSC pan. The sample should be in a powdered or film form to ensure good thermal contact with the pan.
-
Seal the pan hermetically to prevent any loss of volatile components, though for simple Tg determination of a dry polymer, a pierced lid can also be used.
-
-
Instrument Setup:
-
Place the sealed sample pan in the DSC cell and an empty sealed pan as a reference.
-
Purge the DSC cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
First Heating Scan: Heat the sample from room temperature to a temperature well above the expected Tg (e.g., 150-200°C) at a heating rate of 10-20 K/min. This initial scan is crucial for erasing the thermal history of the sample.[6]
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10-20 K/min) back to a temperature below the Tg (e.g., 0°C).
-
Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan to ensure a consistent thermal history.[7]
-
Causality in Experimental Design for DSC
-
Heating Rate: A rate of 10-20 K/min is a common choice. Slower rates can improve resolution but may result in a weaker signal. Faster rates can increase the signal but may shift the apparent Tg to a higher temperature.
-
Sample Mass: A mass of 5-10 mg provides a good balance between obtaining a detectable signal and minimizing thermal gradients within the sample.
-
Inert Atmosphere: The use of nitrogen prevents thermo-oxidative degradation of the copolymer at elevated temperatures, ensuring that the observed thermal events are intrinsic to the material.
-
Second Heating Scan: This is a critical step for amorphous polymers. The first heating scan removes any internal stresses or effects from the sample's previous processing and storage conditions, providing a more accurate and reproducible Tg value from the second scan.
Visualizing the DSC Workflow
Figure 1: Experimental workflow for DSC analysis of HPMA copolymers.
Thermogravimetric Analysis (TGA): Probing Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][8] For HPMA copolymers, TGA is essential for determining their thermal stability and decomposition profile.
Interpreting a TGA Thermogram of an HPMA Copolymer
A TGA curve plots the percentage of weight loss against temperature. The initial part of the curve is typically flat, indicating thermal stability. A sharp drop in the curve signifies the onset of decomposition. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and can help identify the temperature of maximum decomposition.[8] For HPMA copolymers, decomposition often occurs in one or more steps, and the profile can be influenced by the comonomers and any conjugated moieties. For instance, the thermal degradation of poly(HPMA) has been shown to yield products like the monomer, 2-propanal, and methacrylic acid.[9]
Experimental Protocol: TGA Analysis of HPMA Copolymers
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry HPMA copolymer sample into a TGA pan (typically ceramic or platinum).
-
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Heat the sample from room temperature to a high temperature (e.g., 600-800°C) at a constant heating rate, typically 10 K/min.
-
Causality in Experimental Design for TGA
-
Heating Rate: A heating rate of 10 K/min is a standard choice. Slower rates can provide better resolution of distinct decomposition steps, while faster rates can shift the decomposition to higher temperatures.
-
Inert Atmosphere: A nitrogen atmosphere is used to study the thermal decomposition of the polymer in the absence of oxygen. To study oxidative stability, the experiment would be conducted in an air or oxygen atmosphere.
-
Final Temperature: The final temperature should be high enough to ensure complete decomposition of the polymer, allowing for the determination of any residual mass (e.g., inorganic components).
Visualizing the TGA Workflow
Figure 2: Experimental workflow for TGA analysis of HPMA copolymers.
Comparative Analysis: What the Data Tells Us
The thermal properties of HPMA copolymers are highly dependent on their specific chemical structure, including the nature of comonomers and conjugated drugs.
| Copolymer System | Glass Transition Temperature (Tg) | Decomposition Onset Temperature (TGA) | Key Observations & References |
| p(HPMA) Homopolymer | ~85-100 °C | ~200-230 °C | The Tg and decomposition temperature can vary with molecular weight.[9] |
| HPMA-drug conjugates | Generally higher than the parent copolymer | Can be lower or higher depending on the drug | The presence of a bulky drug molecule can restrict chain mobility, increasing the Tg. The drug's own thermal stability can influence the overall decomposition profile of the conjugate.[1][10] |
| HPMA copolymers with other methacrylates | Varies depending on the comonomer's Tg | Dependent on the thermal stability of the comonomer | Copolymerization with a monomer having a higher Tg, like methacrylamide, can significantly increase the copolymer's Tg.[11][12] Conversely, a comonomer with a lower Tg will decrease it. |
| Crosslinked HPMA copolymers | Higher than linear counterparts | Generally higher thermal stability | Crosslinking restricts the mobility of the polymer chains, leading to an increase in both Tg and thermal stability.[1] |
Note: The values in this table are approximate and can vary based on molecular weight, copolymer composition, and experimental conditions.
Conclusion: A Holistic Approach to Characterization
DSC and TGA are indispensable tools in the development of HPMA copolymer-based drug delivery systems. A thorough understanding of the principles behind these techniques and the rationale for experimental design allows for the acquisition of high-quality, reproducible data. By comparing the thermal properties of different HPMA copolymer systems, researchers can make informed decisions regarding formulation, storage, and manufacturing, ultimately accelerating the translation of these promising nanomedicines from the laboratory to the clinic.
References
-
ResearchGate. (n.d.). Figure 4. TGA (a) and DSC (b) curves of poly(PHSKM-co-HPMA). Retrieved from [Link]
-
ResearchGate. (n.d.). DSC thermograms of HPMA (a) and HPMA-HMDA (b). Retrieved from [Link]
-
ScienceDirect. (2005). Investigation of the thermal decomposition of poly(2-hydroxypropyl methacrylate). Retrieved from [Link]
- Thermal Properties of New D-Mannose Oligomer Copolymerized With this compound. (2010). Chemistry Bulletin "POLITEHNICA" University (Timișoara).
-
ScienceDirect. (2003). Thermal behavior and specific interaction in high glass transition temperature PMMA copolymer. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). THERMAL DEGRADATION OF COPOLYMERS OF 2-HYDROXYETHYL METHACRYLATE AND ALKYL METHACRYLATES. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures for (a) this compound (HPMA; only.... Retrieved from [Link]
-
ResearchGate. (n.d.). The DSC diagrams for the copolymerization process of M_HPMA4. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal behavior and specific interaction in high glass transition temperature PMMA copolymer | Request PDF. Retrieved from [Link]
-
Kopeček, J., Kopečková, P., & Říhová, B. (2009). HPMA copolymers: Origins, early developments, present, and future. Advanced Drug Delivery Reviews, 61(13), 1068–1084. [Link]
-
Kopeček, J. (2013). HYDROPHILIC BIOMATERIALS: FROM CROSSLINKED AND SELF-ASSEMBLED HYDROGELS TO POLYMER-DRUG CONJUGATES AND DRUG-FREE MACROMOLECULAR THERAPEUTICS. BIOMATERIALS SCIENCE, 1(1), 19-35. [Link]
-
MDPI. (2021). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]
-
UCSB MRL. (n.d.). Interpreting DSC Data. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics. Retrieved from [Link]
-
PubMed. (2017). HPMA Copolymer-Drug Conjugates with Controlled Tumor-Specific Drug Release. Retrieved from [Link]
-
PubMed. (2007). HPMA Copolymer-Anticancer Drug Conjugates: Design, Activity, and Mechanism of Action. Retrieved from [Link]
-
PubMed. (2010). Do HPMA copolymer conjugates have a future as clinically useful nanomedicines? A critical overview of current status and future opportunities. Retrieved from [Link]
-
PubMed. (2010). Structural and Chemical Aspects of HPMA Copolymers as Drug Carriers. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal analysis results of the copolymer. Retrieved from [Link]
-
YouTube. (2021, May 21). Webinar: Polymer Characterization using DSC & TGA. Retrieved from [Link]
-
ResearchGate. (n.d.). (1) TGA, (2) DSC analysis for (a) the copolymer and (b) poly(MMA-co-BA) with VTES. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Thermal Analysis of Polymers Selected Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). DSC traces for the prepared (co)polymers. Second heating cycle. Retrieved from [Link]
-
ResearchGate. (2021). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. Retrieved from [Link]
-
EURASIAN JOURNAL OF CHEMISTRY. (n.d.). Comparative Analysis of Thermal Decomposition Kinetics of Copolymers Based on Polyethylene Glycol Fumarate with Methacrylic Acid. Retrieved from [Link]
-
Lelle, M., et al. (2021). Molecular Mechanisms of the Interactions of N-(2-Hydroxypropyl)methacrylamide Copolymers Designed for Cancer Therapy with Blood Plasma Proteins. International Journal of Molecular Sciences, 22(16), 8878. [Link]
-
Cunningham, V. J., et al. (2019). Tuning the Glass Transition Temperature of a Core-Forming Block during Polymerization-Induced Self-Assembly. Macromolecules, 52(15), 5879–5888. [Link]
-
European Polymer Journal. (2022). Tailoring copolymer architectures and macromolecular interactions for enhanced nanotherapeutic delivery. Retrieved from [Link]
-
Scholars' Mine. (2001). Thermal Analysis of Ultrathin PS-r-PMMA Copolymer Films on Silica. Retrieved from [Link]
-
PubMed. (2001). Clinical implications of N-(2-hydroxypropyl)methacrylamide copolymers. Retrieved from [Link]
-
ResearchGate. (n.d.). TGA (top) and DSC (bottom, second heating cycle) thermograms of.... Retrieved from [Link]
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- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Technical Guide: 2-Hydroxypropyl Methacrylate (HPMA) Proper Disposal Procedures
[1][2][3]
Executive Summary & Immediate Safety Profile[1][2][4]
2-Hydroxypropyl methacrylate (HPMA) presents a unique dual-hazard profile in laboratory settings: it is a sensitizing monomer capable of causing allergic dermatitis, and it possesses a latent polymerization hazard that can lead to container rupture if waste is mishandled.[1][2] Unlike highly volatile monomers like methyl methacrylate (MMA), HPMA has a higher boiling point (209°C) and lower vapor pressure, which reduces inhalation risks but increases surface contamination persistence.[1][2]
Critical Directive: HPMA is NOT drain-safe.[1][2] It must be collected for thermal destruction (incineration).[1][2] The primary operational risk during disposal is uncontrolled polymerization inside waste containers, which can generate sufficient heat and pressure to cause failure of glass or plastic vessels.[1][2]
Chemical Safety Profile (Table 1)
| Property | Specification | Operational Implication |
| CAS Number | 27813-02-1 | Use for waste labeling and inventory tracking.[1][3][4] |
| Flash Point | ~101°C (214°F) | Classified as Combustible (Class IIIB).[3][4][2] High flash point means it is not typically a D001 RCRA Ignitable waste unless mixed with solvents.[1][2] |
| Solubility | Miscible with water | Do not be misled by water solubility; it is toxic to aquatic life and must not enter sewage systems.[3][4][2] |
| Inhibitor | MEHQ (typically) | Requires dissolved oxygen to function.[3][4][2] Do not purge waste containers with nitrogen. |
| GHS Hazards | H317 (Skin Sens.), H319 (Eye Irrit.)[3][4][2] | Double-gloving (Nitrile) is mandatory during waste transfer.[1][3][4][2] |
The Logic of Disposal: Chemical Stability & Waste Streams[1][3]
To ensure safety, one must understand the causality behind the protocols. HPMA is stabilized with inhibitors (e.g., 4-methoxyphenol/MEHQ).[1][2] These inhibitors function effectively only in the presence of dissolved oxygen.[1][2]
The "Oxygen Paradox": In standard chemical storage, we often use inert gases (Nitrogen/Argon) to prevent oxidation.[1][2] For HPMA waste, this is dangerous.[1][2] If you starve the waste monomer of oxygen, the inhibitor (MEHQ) stops working, and the monomer can spontaneously polymerize.[1][4][2] This reaction is exothermic (heat-releasing).[1][2] In a sealed waste drum, this "runaway reaction" can lead to a BLEVE (Boiling Liquid Expanding Vapor Explosion) or simple container rupture.[1][2]
Disposal Rule of Thumb:
Decision Matrix: Disposal Workflows
The following diagram illustrates the decision logic for handling HPMA in various scenarios.
Figure 1: Operational decision tree for segregating and processing HPMA waste streams.
Detailed Operational Protocols
Scenario A: Disposal of Bulk Liquid (Expired or Excess)[1]
This protocol applies to volumes >50 mL.[1][2]
-
Container Selection: Use High-Density Polyethylene (HDPE) or glass containers.[1][2] Avoid low-grade plastics that may be softened by high concentrations of methacrylate monomers.[1][2]
-
Segregation:
-
Label the container: "NON-RCRA REGULATED WASTE - COMBUSTIBLE LIQUID - HPMA" .
-
Note: While HPMA is not a federally listed RCRA hazardous waste (P or U list) and often exceeds the D001 flash point limit, many state regulations (e.g., California) and institutional policies require it to be treated as hazardous chemical waste due to its toxicity and sensitization potential.[1][2]
-
-
Stabilization:
-
Hand-off: Transfer to your facility's hazardous waste storage area for pickup by a licensed incineration contractor.[1][2]
Scenario B: Small Spill Cleanup (<500 mL)
Warning: Do not use paper towels or sawdust as the primary absorbent.[1][2] Methacrylates can react with cellulose or trap heat in fibrous materials, increasing fire risk.[1][2]
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles.[1][2]
-
Containment: Dike the spill using a non-combustible absorbent: Vermiculite , Sand , or Clay-based absorbent pads .[1][2]
-
Absorption: Cover the liquid completely.[1][2] Allow 5-10 minutes for absorption.
-
Cleaning:
-
Scoop the saturated absorbent into a heavy-duty polyethylene bag or a wide-mouth plastic jar.[1][2]
-
Wipe the surface with a soap and water solution (HPMA is water-miscible) to remove the oily film.[1][2]
-
Solvent Wash: If sticky residue remains, use a small amount of acetone or ethanol, but treat the resulting rag as flammable waste .[1][4][2]
-
-
Disposal: Seal the bag/jar, label as "Debris contaminated with HPMA," and dispose of via incineration.
Scenario C: Trace Residues & Empty Containers
-
Empty Vials: If a vial is "RCRA Empty" (less than 3% by weight remains or no liquid can be poured), it can often be disposed of in glass waste, unless local rules deem it acutely hazardous (rare for HPMA).[1][2]
-
Best Practice: Cap the vial and place it in the solid chemical waste bin (incineration) to prevent odor issues and personnel sensitization from broken glass.[2]
-
-
Pipette Tips: Collect in a dedicated solid waste container. Do not mix with general trash.[1][2]
Troubleshooting & FAQ
Q: Can I polymerize HPMA in the lab to make it solid non-hazardous waste? A: While technically possible, it is discouraged for safety reasons.[1][2] Polymerizing bulk HPMA requires adding an initiator and heat, which creates a vigorous exothermic reaction.[1][2] If not controlled (e.g., insufficient cooling), this can shatter glassware and release fumes.[1][2] It is safer and more compliant to pay for liquid waste disposal.[1][2]
Q: My waste container is getting warm. What do I do? A: This indicates polymerization is occurring.[1][2]
-
Evacuate the immediate area.
-
Do not seal the container; pressure buildup can cause an explosion.[1][2]
Q: Does HPMA require a specific RCRA code? A: Generally, no specific code applies if it is pure HPMA (Flash point > 140°F/60°C).[1][2] However, if mixed with solvents (Acetone, Methanol), use D001 .[1][4][2] If your state regulates it as toxic, use the state-specific code (e.g., California uses code 221 for waste with organic polymeric materials).[1][4][2] Always default to "Hazardous Waste" labeling to ensure incineration.[1][2]
References
Personal Protective Equipment & Handling Guide: 2-Hydroxypropyl Methacrylate (HPMA)
Executive Hazard Profile: The Sensitization Threshold
As researchers, we often categorize methacrylates like 2-Hydroxypropyl methacrylate (HPMA) as "routine" monomers. This complacency is the primary cause of laboratory exposure incidents. While HPMA has a relatively low volatility compared to Methyl Methacrylate (MMA), its primary danger lies in Type IV Hypersensitivity (Delayed Contact Dermatitis) .
The Scientific Reality: HPMA is a small-molecule monomer capable of penetrating the stratum corneum. Once it binds to skin proteins (haptenization), it triggers an immune response. This is not a simple chemical burn; it is a permanent immunological change. Future exposure to even trace amounts can trigger severe dermatitis.
Core Hazards (GHS Classification):
-
H317: May cause an allergic skin reaction (Sensitizer).[1][2]
-
Instability: Polymerization can be initiated by heat, light, or oxygen depletion (inhibitors like MEHQ require dissolved oxygen to function).[4]
The PPE Defense Matrix: Permeation Kinetics
Standard "exam gloves" are insufficient for methacrylates. The low molecular weight and lipophilic nature of HPMA allow it to permeate thin nitrile rubber rapidly, often before the wearer notices a sensation.
Glove Selection Protocol
Do not rely on visual degradation. Methacrylates permeate without changing the glove's appearance.
| Glove Material | Thickness | Est. Breakthrough Time | Usage Context |
| Laminate (Silver Shield/4H) | Multi-layer | > 480 min | Mandatory for spill cleanup or immersion. |
| Butyl Rubber | > 0.5 mm | > 300 min | Excellent for bulk transfer/drum handling. |
| Nitrile (Standard Exam) | 4–6 mil | < 10 min | Splash Only. Must be changed immediately upon contact. |
| Nitrile (Extended Cuff) | 8–14 mil | 15–30 min | Recommended for general benchwork (Double-gloving required). |
| Latex | Any | Immediate | DO NOT USE. Methacrylates penetrate latex instantly. |
Ocular & Respiratory Defense
-
Eyes: Unvented or Indirectly Vented Chemical Splash Goggles (ANSI Z87.1). Safety glasses provide zero protection against liquid aerosols or splashes that can bypass the side shields.
-
Respiratory:
-
Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (Spill/Maintenance): Full-face respirator with Organic Vapor (OV) cartridges (Black label).
-
Note: HPMA has a low odor threshold; if you smell a sweet/fruity odor, your engineering controls have failed.
-
Visualization: PPE Selection Logic
Caption: Decision tree for selecting appropriate PPE based on the volume and duration of HPMA exposure.
Operational Protocol: The "Zero-Contact" Workflow
This protocol is designed to eliminate the reliance on gloves as a primary barrier.
Phase 1: Pre-Operational Checks
-
Inhibitor Verification: Check the expiration date.[5] HPMA is stabilized with MEHQ (Hydroquinone monomethyl ether).
-
Critical: Do NOT store HPMA under pure Nitrogen. MEHQ requires dissolved oxygen to prevent spontaneous polymerization.[5]
-
-
Viscosity Check: HPMA is viscous (~10 cP). Ensure pipettes are calibrated for viscous liquids or use positive displacement pipettes to prevent dripping.
Phase 2: Active Handling (The "Clean Hand/Dirty Hand" Rule)
-
Setup: Place a disposable absorbent pad (plastic-backed) in the fume hood. All work occurs on this pad.
-
Transfer:
-
Use a syringe with a Luer-lock tip for volumes < 10 mL to prevent needle detachment due to viscosity pressure.
-
Wipe the outer rim of the bottle with a dry Kimwipe before recapping to prevent monomer buildup on the threads (which leads to stuck caps and future spills).
-
-
Cross-Contamination Prevention:
-
Designate one hand as "Dirty" (handles the bottle/pipette) and one as "Clean" (touches notebook/hood sash).
-
Change outer gloves every 60 minutes, even if no splash is visible.
-
Phase 3: Waste & Decontamination[3]
-
Segregation: Dispose of HPMA waste in a container marked "Hazardous Chemical Waste - Combustible."
-
Warning: Do not mix with oxidizers (e.g., peroxides, nitric acid) or polymerization initiators in the waste stream. This causes exothermic runaway reactions in waste drums.
-
-
Surface Decontamination:
-
Wipe surfaces with Isopropanol (70%) or Acetone. Water alone is ineffective due to HPMA's limited solubility and oily nature.
-
Dispose of wipes as solid hazardous waste.
-
Emergency Response & Disposal Logistics
Skin Contact Protocol (Immediate Action)
-
Remove: Peel off contaminated gloves inside out immediately.
-
Flush: Wash skin with soap and lukewarm water for 15 minutes.
-
Avoid: Do not use organic solvents (acetone/alcohol) on skin; they strip natural oils and drive the monomer deeper into the dermis.
-
-
Report: Document the incident. Sensitization may not appear for 24–48 hours.
Spill Management Logic
Caption: Step-by-step decision matrix for containing and cleaning HPMA spills safely.
Disposal Specifications
-
RCRA Status: HPMA is generally considered a hazardous waste due to ignitability (if flash point < 60°C, though HPMA is often higher, check specific SDS) and toxicity.
-
Solidification: For small remnants in vials, some protocols allow polymerization (adding initiator + heat) to create inert solid plastic, which can be discarded as trash. Verify this with your local EHS officer before attempting.
-
Drain Disposal: Strictly Prohibited. HPMA is toxic to aquatic life and can polymerize in plumbing, causing blockages.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). NIOSH Pocket Guide to Chemical Hazards: Methyl Methacrylate (Analogous hazards). Centers for Disease Control and Prevention. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[6] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
